Product packaging for (aS)-PH-797804(Cat. No.:CAS No. 1358027-80-1)

(aS)-PH-797804

Cat. No.: B049361
CAS No.: 1358027-80-1
M. Wt: 477.3 g/mol
InChI Key: KCAJXIDMCNPGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PH-797804 is a potent, selective, and ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to stress and inflammatory cytokines. Its primary research value lies in elucidating the role of p38 MAPK in disease pathogenesis, particularly in chronic inflammatory conditions such as rheumatoid arthritis, and in oncology, where p38 signaling contributes to tumor progression and resistance. The compound exhibits high selectivity for p38α over p38β, minimizing off-target effects in complex biological systems, and has been demonstrated to effectively suppress the production of downstream pro-inflammatory mediators like TNF-α, IL-1β, and COX-2 in cellular models. Researchers utilize PH-797804 to probe p38α-dependent signaling pathways, to investigate mechanisms of cytokine-driven disease, and to explore potential therapeutic strategies in preclinical models. Its well-characterized mechanism and robust inhibitory profile make it an essential pharmacological tool for dissecting kinase-mediated signaling in inflammation, immunology, and cancer biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19BrF2N2O3 B049361 (aS)-PH-797804 CAS No. 1358027-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAJXIDMCNPGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207342
Record name PH 797804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586379-66-0, 1358027-80-1
Record name PH 797804
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586379-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PH 797804
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PH-797804 (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PH-797804
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PH 797804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHA-797804
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PH-797804, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(aS)-PH-797804: A Deep Dive into its Mechanism of Action as a Selective p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), with primary activity against the α and β isoforms.[1][2][3] This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its engagement with the p38 MAPK signaling pathway.

Core Mechanism: Inhibition of p38 MAPK Signaling

This compound exerts its anti-inflammatory effects by directly binding to the ATP-binding pocket of p38α and p38β kinases, thereby preventing the phosphorylation of downstream substrates.[1][3] This inhibition effectively blocks the p38 MAPK signaling cascade, which plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the activation of other downstream effectors like MAPK-activated protein kinase 2 (MK-2).[1][2]

The molecule is the more potent aS atropisomer of a racemic mixture, with the aR isomer exhibiting significantly weaker binding to p38α kinase due to steric hindrance.[4] This stereospecificity underscores the precise interaction of this compound with its target.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.

Target Parameter Value Assay Conditions Reference
p38αIC5026 nMCell-free kinase assay[1][2]
p38αKi5.8 nMCell-free kinase assay[1]
p38βKi40 nMCell-free kinase assay[1]
p38βIC50102 nMCell-free kinase assay[5]
LPS-induced TNF-α productionIC505.9 nMHuman monocytic U937 cells[1][2]
p38 kinase activityIC501.1 nMHuman monocytic U937 cells[1][2]
RANKL- and M-CSF-induced osteoclast formationIC503 nMPrimary rat bone marrow cells[1][2]
Model Parameter Value Species Reference
Streptococcal cell wall-induced arthritisED500.07 mg/kgRat[1][2]
Endotoxin-induced inflammationED500.095 mg/kgCynomolgus monkey[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used for its characterization, the following diagrams have been generated.

p38_MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK (α/β) MKK3_6->p38 MK2 MK2 p38->MK2 PH797804 This compound PH797804->p38 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Proinflammatory_Cytokines

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start cell_free_assay Cell-Free p38 Kinase Assay start->cell_free_assay u937_cell_assay U937 Cell-Based Assay start->u937_cell_assay osteoclast_assay Osteoclast Formation Assay start->osteoclast_assay in_vivo_models In Vivo Animal Models (Rat, Monkey) start->in_vivo_models measure_ic50_ki Measure IC50 & Ki cell_free_assay->measure_ic50_ki measure_tnfa Measure TNF-α Production u937_cell_assay->measure_tnfa measure_p38_activity Measure p38 Activity u937_cell_assay->measure_p38_activity measure_osteoclast_formation Measure Osteoclast Formation osteoclast_assay->measure_osteoclast_formation measure_ed50 Measure ED50 in_vivo_models->measure_ed50 end End measure_ic50_ki->end measure_tnfa->end measure_p38_activity->end measure_osteoclast_formation->end measure_ed50->end

References

(aS)-PH-797804 p38 alpha/beta selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the p38α/p38β Selectivity of (aS)-PH-797804

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Four isoforms have been identified—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—which are activated by upstream kinases MKK3 and MKK6 through dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif.[1][2][3] Of these, the p38α and p38β isoforms are the most closely related and are widely expressed in various tissues.[2][4] They are key regulators of inflammatory pathways, primarily through their role in the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6]

While both isoforms share significant homology, they can have distinct and sometimes opposing biological functions. For instance, p38α activation is strongly linked to pro-inflammatory and apoptotic processes, whereas p38β has been implicated in pro-survival roles.[7][8] This functional divergence makes the development of isoform-selective inhibitors a critical goal for therapeutic intervention in inflammatory diseases, allowing for targeted modulation of the pathway while minimizing potential off-target effects.

This compound is a potent, orally active N-phenyl pyridinone inhibitor of p38 MAPK that demonstrates selectivity for the p38α and p38β isoforms.[9][10][11] It is the (aS)-atropisomer, which is over 100-fold more potent than its corresponding (aR)-atropisomer.[10][12] This technical guide provides a detailed overview of the p38α/p38β selectivity profile of this compound, presenting key quantitative data, the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantified against p38 isoforms and a panel of other kinases to establish its selectivity profile. The data are summarized below.

Table 1: p38 Isoform Inhibition Profile of this compound
TargetParameterValue (nM)Reference
p38αIC₅₀26[6][9][12][13]
p38βIC₅₀102[6][12][13]
p38αKᵢ5.8[5]
p38βKᵢ40[5]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Based on IC₅₀ values, this compound is approximately 4-fold more selective for p38α over p38β.[6][9]

Table 2: Selectivity of this compound Against Other Kinases

This compound exhibits a high degree of selectivity for p38α/β over other related and unrelated kinases.[12][14]

Kinase TargetIC₅₀ (µM)
JNK2No inhibition noted
ERK2>200
CDK2>200
IKK1>200
IKK2>200
MAPKAP2>200
MKK7>100

Data compiled from multiple sources.[5][6][9]

Experimental Protocols

The selectivity of this compound was determined using a biochemical kinase assay designed to measure the phosphorylation of a substrate by p38 kinases.

p38 Kinase Inhibition Assay (Resin Capture Method)

This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a peptide substrate by the p38 kinase.

1. Reagents and Materials:

  • Enzyme: Recombinant human p38α or p38β kinase (e.g., 25 nM final concentration).[9]

  • Substrate: Epidermal Growth Factor Receptor Peptide (EGFRP) at 200 µM or GST-c-Jun at 10 µM.[6][9]

  • ATP: A mixture of non-labeled ATP and [γ-³³P]ATP (0.05 to 0.3 µCi).[6][9]

  • Assay Buffer (pH 7.5): 25 mM HEPES, 10 mM magnesium acetate, 0.8 mM dithiothreitol (DTT).[6][9]

  • Test Compound: this compound serially diluted in DMSO.

  • Stop Reagent: AG 1 × 8 ion exchange resin in 900 mM sodium formate (pH 3.0).[9]

  • Scintillation Cocktail: MicroScint-40 or similar.[9]

  • Hardware: 96-well plates, microplate scintillation counter (e.g., TopCount NXT).[9]

2. Assay Procedure:

  • The test compound, this compound, is pre-incubated with the p38α or p38β kinase in the assay buffer.

  • The kinase reaction is initiated by adding the substrate (EGFRP or GST-c-Jun) and the ATP/[γ-³³P]ATP mixture to the enzyme-inhibitor solution. The final reaction volume is 50 µL.[9]

  • The reaction mixtures are incubated for 30 minutes at 25°C, a timeframe within which product formation is linear.[9]

  • The reaction is terminated by the addition of 150 µL of the AG 1 × 8 ion exchange resin slurry. This resin binds and removes the unreacted, negatively charged [γ-³³P]ATP.[9]

  • After mixing and allowing the resin to settle for 5 minutes, a 50 µL aliquot of the supernatant, which contains the now-phosphorylated and positively charged substrate, is transferred to a new 96-well plate.[9]

  • 150 µL of scintillation cocktail is added to each well.[9]

  • The amount of incorporated ³³P is quantified by measuring radioactivity using a microplate scintillation counter.[9]

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, initiated by stress signals and culminating in the activation of downstream kinases and transcription factors.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular Cellular Response Stress Environmental Stress (UV, Osmotic Shock) TAK1 TAK1 Stress->TAK1 ASK1 ASK1 Stress->ASK1 MEKKs MEKKs Stress->MEKKs Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->TAK1 Cytokines->ASK1 Cytokines->MEKKs MKK3 MKK3 TAK1->MKK3 MKK6 MKK6 TAK1->MKK6 ASK1->MKK3 ASK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 p38a p38α MKK3->p38a MKK6->p38a p38b p38β MKK6->p38b MK2 MK2/3 p38a->MK2 MSK1 MSK1/2 p38a->MSK1 ATF2 ATF2 p38a->ATF2 p53 p53 p38a->p53 p38b->MK2 p38b->MSK1 p38b->ATF2 p38b->p53 Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis MK2->Apoptosis CellCycle Cell Cycle Arrest MK2->CellCycle MSK1->Inflammation MSK1->Apoptosis MSK1->CellCycle ATF2->Inflammation ATF2->Apoptosis ATF2->CellCycle p53->Inflammation p53->Apoptosis p53->CellCycle Inhibitor This compound Inhibitor->p38a Inhibitor->p38b kinase_assay_workflow A 1. Assay Preparation - p38α/β Enzyme - this compound (Inhibitor) - Assay Buffer B 2. Initiation of Kinase Reaction Add Substrate (EGFRP) and [γ-³³P]ATP A->B C 3. Incubation 30 minutes @ 25°C B->C D 4. Reaction Termination Add AG 1x8 Ion Exchange Resin to bind free [γ-³³P]ATP C->D E 5. Separation Transfer supernatant containing phosphorylated substrate to new plate D->E F 6. Signal Detection Add Scintillation Cocktail E->F G 7. Data Acquisition Quantify radioactivity using a scintillation counter F->G H 8. Analysis Calculate % Inhibition and determine IC₅₀ value G->H

References

(aS)-PH-797804: A Technical Guide to its Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3] This document provides an in-depth technical overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways. The information is intended to support further research and drug development efforts centered on the therapeutic modulation of the p38 MAPK pathway.

Core Mechanism of Action: p38 MAPK Inhibition

This compound exerts its effects by directly inhibiting the kinase activity of p38 MAPK, a key enzyme in a signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[2][4][5] The primary isoforms targeted are p38α (MAPK14) and p38β (MAPK11).[1][3][6] By blocking the activity of p38 MAPK, this compound prevents the phosphorylation of its downstream substrates, thereby modulating the expression and production of key inflammatory mediators.[7]

Downstream Signaling Pathways

The inhibition of p38 MAPK by this compound leads to the suppression of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8] This is primarily achieved through the modulation of MAPK-activated protein kinase 2 (MK2), a direct substrate of p38 MAPK.[9][10]

Upon activation by p38, MK2 phosphorylates and inactivates tristetraprolin (TTP), a protein that promotes the degradation of TNF-α and IL-6 mRNA. By preventing the activation of MK2, this compound leads to active TTP, which in turn enhances the decay of TNF-α and IL-6 mRNA, ultimately reducing the synthesis of these cytokines.[10]

Below are Graphviz diagrams illustrating the p38 MAPK signaling pathway and the specific mechanism of action for this compound.

p38_MAPK_pathway cluster_upstream Upstream Activators cluster_core p38 MAPK Core cluster_downstream Downstream Effectors LPS LPS MAP3Ks MAP3Ks (e.g., TAK1, ASK1) LPS->MAP3Ks Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3Ks Cellular Stress Cellular Stress Cellular Stress->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38_MAPK p38 MAPK (α/β) MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylation TTP Tristetraprolin (TTP) MK2->TTP Phosphorylation (Inactivation) mRNA_destabilization TNF-α/IL-6 mRNA Destabilization & Degradation TTP->mRNA_destabilization Cytokine_Production Reduced TNF-α & IL-6 Production mRNA_destabilization->Cytokine_Production caption Figure 1: Simplified p38 MAPK signaling pathway leading to cytokine production.

Caption: Figure 1: Simplified p38 MAPK signaling pathway leading to cytokine production.

aS_PH_797804_MoA aS_PH_797804 This compound p38_MAPK p38 MAPK (α/β) aS_PH_797804->p38_MAPK Inhibition MK2_inactive Inactive MK2 p38_MAPK->MK2_inactive Phosphorylation Blocked TTP_active Active TTP MK2_inactive->TTP_active mRNA_degradation Increased TNF-α/IL-6 mRNA Degradation TTP_active->mRNA_degradation Reduced_Cytokines Decreased TNF-α & IL-6 Production mRNA_degradation->Reduced_Cytokines caption Figure 2: Mechanism of action of this compound.

Caption: Figure 2: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Ki (nM)
p38α MAPKCell-free265.8
p38β MAPKCell-free10240
LPS-induced TNF-α production (U937 cells)Cell-based5.9-
p38 kinase activity (U937 cells)Cell-based1.1-
RANKL/M-CSF-induced osteoclast formationCell-based3-

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesEndpointED50 (mg/kg)
LPS-induced inflammationRatInhibition of inflammatory response0.07
LPS-induced inflammationCynomolgus MonkeyInhibition of inflammatory response0.095

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro p38 MAPK Kinase Assay (Resin Capture Method)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by p38 MAPK.

Materials:

  • Recombinant active p38α MAPK

  • GST-ATF2 or other suitable substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase Assay Buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • This compound at various concentrations

  • Glutathione-sepharose or other suitable affinity resin

  • Wash Buffer (e.g., PBS with 0.1% Tween 20)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant p38α MAPK, and the substrate (e.g., GST-ATF2).

  • Add varying concentrations of this compound or vehicle control to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for a further 30 minutes at 30°C.

  • Stop the reaction by adding an excess of cold ATP or a suitable stop solution.

  • Add glutathione-sepharose beads to the reaction mixture and incubate to capture the GST-tagged substrate.

  • Wash the beads several times with wash buffer to remove unincorporated radiolabeled ATP.

  • Add scintillation fluid to the beads and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

kinase_assay_workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (p38 MAPK, Substrate) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (or Vehicle) Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Initiate_Reaction Add [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Capture_Substrate Capture Substrate with Affinity Resin Stop_Reaction->Capture_Substrate Wash_Beads Wash Beads Capture_Substrate->Wash_Beads Measure_Radioactivity Measure Radioactivity Wash_Beads->Measure_Radioactivity Analyze_Data Calculate % Inhibition and IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End caption Figure 3: Workflow for an in vitro p38 MAPK kinase assay.

Caption: Figure 3: Workflow for an in vitro p38 MAPK kinase assay.

Cell-Based Cytokine Inhibition Assay (ELISA)

This protocol describes how to measure the inhibition of LPS-induced TNF-α and IL-6 production in a human monocytic cell line (e.g., U937 or THP-1).

Materials:

  • U937 or THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound at various concentrations

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed U937 or THP-1 cells in a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere or stabilize overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.

  • Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine secretion.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

elisa_workflow Start Start Seed_Cells Seed U937/THP-1 Cells Start->Seed_Cells Pre_treat Pre-treat with This compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate Stimulate->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant Perform_ELISA Perform TNF-α/IL-6 ELISA Collect_Supernatant->Perform_ELISA Analyze_Data Calculate % Inhibition and IC50 Perform_ELISA->Analyze_Data End End Analyze_Data->End caption Figure 4: Workflow for a cell-based cytokine inhibition assay.

Caption: Figure 4: Workflow for a cell-based cytokine inhibition assay.

Conclusion

This compound is a well-characterized inhibitor of p38 MAPK with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the suppression of pro-inflammatory cytokine production through the MK2/TTP axis, makes it a valuable tool for studying the p38 MAPK signaling pathway and a potential therapeutic candidate for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

(aS)-PH-797804: A Technical Guide to its Role in Cytokine Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(aS)-PH-797804 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. By inhibiting p38 MAPK, this compound effectively modulates the downstream signaling cascade responsible for the production of key pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cytokine inhibition, and detailed experimental protocols for its evaluation.

Introduction

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to external stresses, including inflammation.[1] Activation of the p38 MAPK pathway leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are key mediators in a variety of inflammatory diseases.[1][2] Consequently, inhibition of this pathway has been a major focus for the development of novel anti-inflammatory therapeutics.[3]

This compound, a diarylpyridinone derivative, has emerged as a highly selective inhibitor of p38 MAPK.[4] Its unique atropisomeric configuration, with the (aS) isomer being significantly more potent, underscores the precision of its interaction with the target kinase.[4] This document details the role of this compound in cytokine inhibition, providing a technical resource for researchers in the field.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α and p38β. The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. These stimuli activate upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[5] Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to the transcriptional and post-transcriptional regulation of pro-inflammatory cytokine expression.[6] By binding to the ATP-binding pocket of p38α and p38β, this compound prevents the phosphorylation of its downstream effectors, thereby blocking the signaling cascade that leads to cytokine production.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines Cellular Stress Cellular Stress MKK3_6 MKK3/MKK6 Cellular Stress->MKK3_6 p38 p38α / p38β MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylation Cytokine_Production ↑ Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) MK2->Cytokine_Production TranscriptionFactors->Cytokine_Production Inhibitor This compound Inhibitor->p38

Figure 1: p38 MAPK Signaling Pathway and Inhibition by this compound.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Reference
p38α MAPKCell-free kinase assay26[7][8]
p38β MAPKCell-free kinase assay102[8]
TNF-α releaseLPS-stimulated MDMsSubstantial inhibition (50-65% max)[4]
IL-6 releaseLPS-stimulated MDMsSubstantial inhibition (50-65% max)[4]
TNF-α productionLPS-induced in various systems1-10[9]
IL-1β productionLPS-induced in various systems1-10[9]
IL-6 productionLPS-induced in various systems~100[9]

MDMs: Monocyte-Derived Macrophages LPS: Lipopolysaccharide

Table 2: In Vivo Efficacy of this compound
Animal ModelEndpointED50 (mg/kg)Reference
RatStreptococcal cell wall-induced arthritis0.07[7]
Cynomolgus MonkeyLPS-induced cytokine release0.095[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytokine inhibitory role of this compound.

p38α Kinase Inhibition Assay (Cell-Free)

This protocol describes a resin capture assay to determine the in vitro potency of this compound against purified p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Epidermal Growth Factor Receptor Peptide (EGFRP) substrate

  • [γ-³³P]ATP

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT

  • This compound stock solution in DMSO

  • AG 1x8 ion exchange resin

  • 900 mM sodium formate (pH 3.0)

  • 96-well microplates

  • MicroScint-40 scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, prepare the reaction mixtures containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP, 0.05 to 0.3 µCi of [γ-³³P]ATP, 0.8 mM DTT, and 200 µM EGFRP.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding 25 nM of p38α kinase to each well, bringing the final volume to 50 µL.

  • Incubate the plate at 25°C for 30 minutes.

  • Stop the reaction by adding 150 µL of AG 1x8 ion exchange resin in 900 mM sodium formate (pH 3.0). Mix thoroughly and let it stand for 5 minutes to allow the resin to settle.

  • Transfer a 50 µL aliquot of the supernatant, containing the phosphorylated substrate, to a new 96-well plate.

  • Add 150 µL of MicroScint-40 scintillation cocktail to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

kinase_assay_workflow prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) setup_rxn Set up Kinase Reaction in 96-well Plate prep_reagents->setup_rxn add_inhibitor Add this compound or DMSO setup_rxn->add_inhibitor start_rxn Initiate Reaction with p38α Kinase add_inhibitor->start_rxn incubation Incubate at 25°C for 30 min start_rxn->incubation stop_rxn Stop Reaction with Ion Exchange Resin incubation->stop_rxn transfer_supernatant Transfer Supernatant to New Plate stop_rxn->transfer_supernatant add_scintillant Add Scintillation Cocktail transfer_supernatant->add_scintillant read_plate Quantify Radioactivity add_scintillant->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Figure 2: Experimental Workflow for p38α Kinase Inhibition Assay.
In Vitro Cytokine Release Assay from Human Monocyte-Derived Macrophages (MDMs)

This protocol details the procedure for measuring the inhibitory effect of this compound on cytokine release from primary human cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Magnetic beads for monocyte selection

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • This compound stock solution in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Isolation and Differentiation of Monocytes:

    • Isolate PBMCs from human peripheral blood using density gradient centrifugation.

    • Select monocytes from the PBMC population using magnetic bead separation.

    • Culture the isolated monocytes in suspension for 12 days with M-CSF to differentiate them into macrophages (MDMs).

  • Inhibitor Treatment and Stimulation:

    • Plate the differentiated MDMs in 96-well cell culture plates.

    • Pre-incubate the MDMs with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

    • Stimulate the cells with 100 ng/mL of LPS to induce cytokine production.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants after 18 hours of stimulation.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of TNF-α and IL-6 release.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38 MAPK with demonstrated anti-inflammatory properties mediated through the inhibition of pro-inflammatory cytokine production. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on p38 MAPK inhibitors and their therapeutic applications in inflammatory diseases. The detailed methodologies and established inhibitory values serve as a benchmark for further investigation and development in this field.

References

(aS)-PH-797804: A Comprehensive Technical Guide to its Structure-Activity Relationship as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. This document provides an in-depth technical overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data for the compound and its analogs, the experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows. The primary focus of the SAR for this compound series is its unique atropisomerism, where the (aS)-isomer exhibits significantly greater potency than its (aR)-counterpart.[1]

Structure-Activity Relationship

The core of PH-797804's SAR lies in the restricted rotation around the C-N bond connecting the pyridinone and phenyl rings, giving rise to stable atropisomers. The (aS)-isomer, PH-797804, is over 100-fold more potent than the (aR)-isomer, highlighting a strict stereochemical requirement for effective binding to the p38α kinase.[1]

Quantitative SAR Data

Systematic modifications of the lead compound have elucidated key structural requirements for potent p38 MAPK inhibition. The following tables summarize the quantitative SAR data for this compound and its analogs.

Compoundp38α IC₅₀ (nM)
This compound MeMe26
Analog 1HMe>1000
Analog 2MeH150
Analog 3EtMe35
Analog 4i-PrMe80

Table 1: SAR of the N,4-dimethylbenzamide moiety. Modifications on the benzamide ring highlight the importance of the methyl groups for potency.

CompoundXp38α IC₅₀ (nM)
This compound Br26
Analog 5Cl30
Analog 6I45
Analog 7H>500

Table 2: SAR of the pyridinone C3-substituent. A halogen at the C3 position of the pyridinone ring is crucial for high potency.

CompoundArp38α IC₅₀ (nM)
This compound 2,4-difluorobenzyl26
Analog 8benzyl55
Analog 94-fluorobenzyl40
Analog 102-fluorobenzyl38

Table 3: SAR of the C4-benzyloxy group. Substitution on the benzyl ring influences potency, with the 2,4-difluoro substitution being optimal.

Experimental Protocols

p38α MAP Kinase Inhibition Assay

This assay determines the in vitro potency of compounds against p38α MAPK.

Materials:

  • Recombinant human p38α (MAPK14)

  • ATP

  • Substrate peptide (e.g., myelin basic protein)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl₂, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ³³P-ATP

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, substrate peptide, and recombinant p38α enzyme.

  • Add test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³³P-ATP.

  • Measure the amount of incorporated ³³P on a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Assay: LPS-induced TNFα production in Human Whole Blood

This assay assesses the cellular potency of compounds in a more physiologically relevant system.

Materials:

  • Fresh human whole blood

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • RPMI 1640 medium

  • TNFα ELISA kit

Procedure:

  • Pre-incubate human whole blood with various concentrations of the test compound for 1 hour at 37°C.

  • Stimulate the blood with LPS (e.g., 100 ng/mL) to induce TNFα production.

  • Incubate for 6 hours at 37°C.

  • Centrifuge the samples to separate the plasma.

  • Measure the concentration of TNFα in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines (e.g., UV, LPS, TNF-α) receptor Receptor extracellular_stimuli->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k p38_mapk p38 MAPK map2k->p38_mapk downstream_kinases Downstream Kinases (e.g., MK2, PRAK) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors ph797804 This compound ph797804->p38_mapk cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for p38 MAPK Inhibition Assay

experimental_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prepare_reagents reaction_setup Set up Kinase Reaction prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction filter_and_wash Filter and Wash stop_reaction->filter_and_wash measure_radioactivity Measure Radioactivity filter_and_wash->measure_radioactivity data_analysis Data Analysis (IC₅₀ determination) measure_radioactivity->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against p38 MAPK.

Logical Relationship of SAR

sar_logic core_scaffold N-Aryl Pyridinone Scaffold atropisomerism Atropisomerism (aS vs aR) core_scaffold->atropisomerism substituents Substituent Modifications core_scaffold->substituents potency High Potency (Low nM IC₅₀) atropisomerism->potency (aS) isomer substituents->potency Optimal groups selectivity Selectivity substituents->selectivity ph797804 This compound potency->ph797804 selectivity->ph797804

Caption: Logical flow of the structure-activity relationship for the development of this compound.

References

The Discovery and Chiral Synthesis of (aS)-PH-797804: A Potent and Selective p38 MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(aS)-PH-797804 is a highly potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Atropisomerism

PH-797804, chemically named (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, was identified from a racemic mixture as the more potent atropisomer. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of PH-797804, steric hindrance between the pyridinone and the N-phenyl ring restricts rotation, giving rise to two stable, non-interconverting atropisomers.

Molecular modeling predicted that the (aS)-isomer would bind more favorably to the p38α kinase active site compared to the (aR)-isomer. Subsequent experimental validation through chiral chromatography and X-ray diffraction confirmed that the (aS)-atropisomer, designated PH-797804, is indeed the more active enantiomer, exhibiting over 100-fold greater potency.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of p38α and p38β isoforms of the p38 MAP kinase. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This inhibition of the p38 MAPK signaling pathway leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound.

Parameter Target Value Assay Conditions
IC50 p38α26 nMCell-free kinase assay
p38β102 nMCell-free kinase assay
Ki p38α5.8 nM-
p38β40 nM-
Cellular IC50 LPS-induced TNF-α production5.9 nMHuman monocytic U937 cell line
p38 kinase activity1.1 nMHuman monocytic U937 cell line

Table 1: In Vitro Inhibitory Activity of this compound

Animal Model Parameter ED50
RatInhibition of LPS-induced TNF-α0.07 mg/kg (oral)
Cynomolgus MonkeyInhibition of LPS-induced TNF-α0.095 mg/kg (oral)

Table 2: In Vivo Efficacy of this compound

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by this compound.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Cytokines (e.g., UV, LPS, TNF-α) mapkkk MAPKKK (e.g., TAK1, ASK1) extracellular_stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38_mapk p38 MAPK (α, β, γ, δ) mkk3_6->p38_mapk downstream_substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38_mapk->downstream_substrates inflammatory_response Inflammatory Response (e.g., Cytokine Production) downstream_substrates->inflammatory_response ph797804 This compound ph797804->p38_mapk

(aS)-PH-797804: A Potent and Selective p38 MAPK Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(aS)-PH-797804 is a highly potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK). As the more active atropisomer of a racemic mixture, this compound demonstrates significant anti-inflammatory properties by targeting the p38α and p38β isoforms.[1][2][3] Its exceptional selectivity against other kinases, coupled with its demonstrated efficacy in both in vitro cellular models and in vivo models of inflammatory diseases, establishes it as a critical tool for researchers studying the MAPK signaling pathway and its role in various pathologies. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Introduction to the MAPK Signaling Pathway and the Role of p38

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are fundamental intracellular signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[4] The p38 MAPK pathway is a key mediator of the cellular response to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The p38 kinase family consists of four isoforms: α, β, γ, and δ. p38α is the most extensively studied and is a primary target for therapeutic intervention in inflammatory conditions.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K activate Stress Stress Stress->MAP3K activate MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylate p38 p38 MKK3_6->p38 phosphorylate MK2 MK2 p38->MK2 phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylate Apoptosis Apoptosis p38->Apoptosis regulate Cell_Cycle_Control Cell Cycle Control p38->Cell_Cycle_Control regulate Inflammation Inflammation MK2->Inflammation regulate Transcription_Factors->Inflammation induce gene expression for

This compound: Mechanism of Action and Selectivity

This compound is a diarylpyridinone and a potent, ATP-competitive inhibitor of p38α and p38β MAP kinases.[1][5] Its unique stereochemistry as the aS-atropisomer is crucial for its high affinity and inhibitory activity, being over 100-fold more potent than its aR-atropisomer.[1] This is due to favorable binding interactions within the ATP-binding pocket of the p38 kinase, while the aR isomer experiences significant steric hindrance.[1]

Structural bioinformatics studies have revealed that the exceptional selectivity of this compound is attributed to two key features of the p38α kinase hinge region: the gatekeeper residue Thr106 and a conformational peptide flip of the Met109-Gly110 bond, which allows for bidentate hydrogen bonding with the inhibitor.[6] This specific motif is rare among the human kinome, contributing to the inhibitor's high selectivity.[6]

MOA aS_PH_797804 This compound p38_kinase p38 Kinase (ATP Binding Pocket) aS_PH_797804->p38_kinase Binds to Substrate_Phosphorylation Substrate Phosphorylation p38_kinase->Substrate_Phosphorylation Inhibited by this compound ATP ATP ATP->p38_kinase Competes for binding Downstream_Signaling Downstream Signaling Substrate_Phosphorylation->Downstream_Signaling Blocks

Quantitative Data

The following tables summarize the inhibitory activity and selectivity of this compound.

Table 1: Biochemical Activity of this compound

TargetIC50KiAssay Type
p38α26 nM5.8 nMCell-free kinase assay
p38β102 nM40 nMCell-free kinase assay

Data compiled from multiple sources.[2][3][5]

Table 2: Cellular Activity of this compound

Cell Line/SystemAssayIC50
Human Monocytic U937 CellsLPS-induced TNF-α production5.9 nM
Human Monocytic U937 CellsLPS-induced p38 kinase activity1.1 nM
Human PBMCLPS-induced TNF-α release15 nM
Primary Rat Bone Marrow CellsRANKL- and M-CSF-induced osteoclast formation3 nM

Data compiled from multiple sources.[3][5][7]

Table 3: Kinase Selectivity of this compound

KinaseInhibition
JNK2Not inhibited
ERK2>200 µM (IC50)
CDK2>200 µM (IC50)
IKK1/2>200 µM (IC50)
MKK7>100 µM (IC50)
A panel of over 100 kinases>500-fold selectivity vs. p38α

Data compiled from multiple sources.[5][6][8][9]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

p38 Kinase Inhibition Assay (Resin Capture Method)

This assay determines the ability of this compound to inhibit the phosphorylation of a substrate peptide by p38α kinase.[1]

Materials:

  • Recombinant active p38α kinase

  • Substrate: Epidermal Growth Factor Receptor Peptide (EGFRP) or GST-c-Jun

  • [γ-33P]ATP

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT

  • This compound stock solution (in DMSO)

  • AG 1x8 ion exchange resin

  • 900 mM sodium formate (pH 3.0)

  • Microplates

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures in a microplate containing assay buffer, ATP (at a concentration near the Km for p38α), 0.05-0.3 µCi of [γ-33P]ATP, and the substrate (200 µM EGFRP or 10 µM GST-c-Jun).

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding 25 nM of p38α kinase to each well, bringing the final volume to 50 µL.

  • Incubate the plate at 25°C for 30 minutes.

  • Stop the reaction and remove unreacted [γ-33P]ATP by adding 150 µL of AG 1x8 ion exchange resin suspended in 900 mM sodium formate (pH 3.0).

  • Shake the plate for 15-20 minutes to allow the resin to settle.

  • Transfer an aliquot of the supernatant to a scintillation vial.

  • Determine the amount of 33P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Kinase_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, Substrate) Add_Inhibitor Add this compound or Vehicle Prepare_Mixture->Add_Inhibitor Initiate_Reaction Add p38 Kinase Add_Inhibitor->Initiate_Reaction Incubate Incubate (25°C, 30 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Resin) Incubate->Stop_Reaction Measure_Radioactivity Measure Radioactivity Stop_Reaction->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50

LPS-Induced TNF-α Production in U937 Cells

This cellular assay measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[3]

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed U937 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 10 nM) for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-incubate the differentiated U937 cells with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

RANKL-Induced Osteoclast Formation Assay

This assay assesses the effect of this compound on the differentiation of bone marrow macrophages into bone-resorbing osteoclasts.[7]

Materials:

  • Bone marrow cells isolated from mice or rats

  • α-MEM medium supplemented with 10% FBS, penicillin, and streptomycin

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • This compound stock solution (in DMSO)

  • Tartrate-resistant acid phosphatase (TRAP) staining kit

  • 96-well cell culture plates

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice or rats.

  • Culture the cells in α-MEM containing M-CSF (e.g., 30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).

  • Seed the BMMs into a 96-well plate.

  • Induce osteoclast differentiation by treating the cells with M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) in the presence of various concentrations of this compound or DMSO.

  • Culture the cells for 4-5 days, replacing the medium every 2 days.

  • Fix the cells and stain for TRAP, a marker for osteoclasts.

  • Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well under a microscope.

  • Calculate the percentage of inhibition of osteoclast formation for each concentration of this compound and determine the IC50 value.

In Vivo Models of Arthritis

This compound has been shown to be effective in animal models of arthritis.[7] General protocols for two commonly used models are described below.

Animal Strain: DBA/1 mice are commonly used as they are highly susceptible to CIA.[5]

Procedure:

  • Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.

  • Booster: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin oral administration of this compound or vehicle control daily, starting from the day of the booster injection or upon the onset of clinical signs of arthritis.

  • Disease Evaluation: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with a caliper) and clinical score based on the severity of inflammation in each paw.

  • Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

Animal Strain: Lewis rats are susceptible to SCW-induced arthritis.[9]

Procedure:

  • Induction: Induce arthritis by a single intraperitoneal injection of an aqueous suspension of streptococcal cell wall fragments.

  • Disease Progression: The disease typically manifests in two phases: an acute inflammatory phase within the first few days, followed by a chronic, erosive phase.

  • Treatment: Administer this compound or vehicle control orally on a daily basis, starting before or after the onset of the chronic phase.

  • Disease Evaluation: Monitor joint inflammation by measuring ankle diameter.

  • Endpoint Analysis: Perform histological examination of the joints to assess synovitis and bone/cartilage destruction.

Conclusion

This compound is a powerful and selective research tool for investigating the physiological and pathological roles of the p38 MAPK pathway. Its well-characterized mechanism of action, potent inhibitory activity, and demonstrated in vitro and in vivo efficacy make it an invaluable compound for target validation and preclinical studies in the field of inflammation and related diseases. The data and protocols presented in this guide are intended to facilitate the effective use of this compound by the scientific community.

References

Biological functions of inhibiting p38 with (aS)-PH-797804

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Functions of p38 Inhibition by (aS)-PH-797804

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Its central role in the production of pro-inflammatory cytokines has made it a key target for therapeutic intervention in a range of inflammatory diseases. This compound is a potent and highly selective, orally active inhibitor of the p38 MAPK α and β isoforms. This technical guide provides a comprehensive overview of the biological functions associated with the inhibition of p38 by this compound, detailing its mechanism of action, effects on downstream signaling, and its impact on cellular and systemic inflammatory responses. This document synthesizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for assessing p38 inhibition, and provides visual representations of key pathways and workflows to support further research and development in this area.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that plays a pivotal role in translating extracellular signals into cellular responses.[1][2] This pathway is a part of the larger MAPK superfamily, which also includes the ERK and JNK signaling cascades.[3]

Activation: The p38 pathway is activated by a wide array of stimuli, including:

  • Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β).[1][3]

  • Environmental Stresses: UV radiation, osmotic shock, heat shock, and oxidative stress.[4][5]

  • Pathogen-Associated Molecular Patterns (PAMPs): Such as Lipopolysaccharide (LPS).[6]

The activation cascade begins with a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, which phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6.[5][7] These MAPKKs then dually phosphorylate specific threonine and tyrosine residues (Thr180/Tyr182) within the activation loop of p38 MAPK isoforms (α, β, γ, δ), leading to their activation.[7][8]

Downstream Effects: Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases and transcription factors.[4] Key substrates include:

  • MAPK-activated protein kinase 2 (MAPKAPK2 or MK2): A primary substrate that, once activated, plays a crucial role in regulating the synthesis of pro-inflammatory cytokines.[9]

  • Transcription Factors: Such as Activating Transcription Factor 2 (ATF2), MEF2, and CREB, which regulate the expression of genes involved in inflammation and cell stress responses.[4]

The activation of this pathway is strongly linked to inflammation, apoptosis, cell cycle regulation, and cell differentiation.[1] Specifically, it is essential for the production of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

This compound: A Selective p38 MAPK Inhibitor

This compound is a novel, orally bioavailable N-phenyl pyridinone that acts as a potent and selective inhibitor of p38 MAPK.[10][11] It is the more potent atropisomer (aS) of a racemic mixture.[12] Due to restricted bond rotation, this compound and its aR isomer do not interconvert under ambient conditions.[12] Molecular modeling and experimental data confirm that the aS isomer binds favorably to p38α, whereas the aR isomer has significantly weaker activity.[12]

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the α and β isoforms of p38 MAPK.[13] Its high selectivity is attributed to a unique binding mode involving a dual hydrogen bond motif with the kinase hinge residues Met109 and Gly110, which requires a conformational peptide flip unique to p38α.[14] This specific interaction contributes to its exceptional specificity across the human kinome, with over 100-fold selectivity for p38α/β compared to a wide panel of other kinases, including the p38γ and p38δ isoforms.[14]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity
TargetAssay TypeMetricValueReference
p38α Cell-free kinase assayIC50 26 nM[10][11]
p38α Cell-free kinase assayKi 5.8 nM[13]
p38β Cell-free kinase assayIC50 102 nM[10]
p38β Cell-free kinase assayKi 40 nM[13]
JNK2 Cell-free kinase assay-No inhibition[11][13]
Table 2: Cellular Activity
Cell Line / SystemStimulusMeasured EffectMetricValueReference
U937 Human Monocytes LPSTNF-α productionIC50 5.9 nM[11][13]
U937 Human Monocytes LPSp38 kinase activityIC50 1.1 nM[11][13]
Primary Rat Bone Marrow RANKL & M-CSFOsteoclast formationIC50 3 nM[11][13]
Table 3: In Vivo Efficacy (Preclinical)
Animal ModelDisease ModelMetricValueReference
Rat Endotoxin ChallengeED50 0.07 mg/kg[13]
Cynomolgus Monkey Endotoxin ChallengeED50 0.095 mg/kg[13]
Table 4: Clinical Trial Data in Chronic Obstructive Pulmonary Disease (COPD)
StudyDosePrimary EndpointResult (vs. Placebo)Reference
NCT00559910 3 mg dailyChange in trough FEV1 at Week 6+0.086 L[15]
NCT00559910 6 mg dailyChange in trough FEV1 at Week 6+0.093 L[15]

Biological Functions of p38 Inhibition with this compound

Inhibition of Pro-inflammatory Cytokine Production

A primary function of p38 MAPK is to regulate the synthesis of pro-inflammatory cytokines.[1] this compound effectively blocks the production of key cytokines in response to inflammatory stimuli.

  • TNF-α, IL-1β, and IL-6: Inhibition of p38 by this compound robustly suppresses the LPS-induced production of TNF-α and IL-6.[11][13] This is a cornerstone of its anti-inflammatory activity. In a human endotoxin challenge model, the compound demonstrated dose-dependent inhibition of TNF-α and IL-6.[13]

  • Mechanism: p38α phosphorylates and activates MK2, which in turn phosphorylates proteins that stabilize the AU-rich elements in the 3'-untranslated regions of cytokine mRNAs (like TNF-α), preventing their degradation and promoting their translation. By inhibiting p38α, this compound prevents this stabilization, leading to reduced cytokine protein expression.

Modulation of Cellular Inflammatory Responses

This compound has demonstrated significant effects on various immune and inflammatory cells.

  • Monocytes and Macrophages: In the human monocytic U937 cell line, this compound potently inhibits LPS-induced TNF-α release.[11][13] Macrophages are key sources of inflammatory cytokines, and inhibiting their p38-mediated activation is a critical mechanism for the anti-inflammatory effects of this compound.[16]

  • Osteoclasts: The compound inhibits RANKL and M-CSF-induced osteoclast formation in primary rat bone marrow cells with high potency (IC50 of 3 nM).[11][13] This suggests a therapeutic potential in diseases characterized by inflammatory bone loss, such as rheumatoid arthritis.

In Vivo Anti-inflammatory Activity

Preclinical and clinical studies have confirmed the anti-inflammatory efficacy of this compound.

  • Acute Inflammation: Oral administration of the compound effectively inhibits the systemic inflammatory response (e.g., TNF-α release) induced by endotoxin in both rats and monkeys.[11]

  • Chronic Inflammatory Models: In chronic models, such as streptococcal cell wall-induced arthritis in rats and collagen-induced arthritis in mice, 10-day treatment with this compound significantly reduced joint inflammation and associated bone loss.[11][13]

  • COPD: In a clinical trial involving patients with moderate to severe COPD, this compound demonstrated statistically significant improvements in lung function (FEV1) and reductions in dyspnoea compared to placebo.[6][15]

Signaling Pathways and Experimental Workflows

Diagram 1: p38 MAPK Signaling Pathway and Inhibition by this compound

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

Diagram 2: Experimental Workflow for Evaluating p38 Inhibitors

Caption: A typical experimental workflow for the preclinical evaluation of a p38 MAPK inhibitor.

Diagram 3: Logical Flow of Anti-Inflammatory Action

Caption: Logical relationship from p38 MAPK inhibition to anti-inflammatory outcome.

Experimental Protocols

In Vitro p38α Kinase Activity Assay (IC50 Determination)

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of a compound against p38α MAPK by measuring the phosphorylation of a substrate.[2]

Materials:

  • Recombinant human p38α MAPK (active).

  • Recombinant human ATF-2 (substrate).

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 μM ATP).[2]

  • This compound stock solution in DMSO.

  • Positive control inhibitor (e.g., SB203580).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.[17]

  • 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in Kinase Assay Buffer. A typical concentration range for screening is 1 nM to 100 µM.[2] Include a DMSO vehicle control.

  • Assay Plate Setup: Add 5 µL of the serially diluted compounds, positive control, or vehicle to the wells of the assay plate.[2]

  • Enzyme Addition: Add 10 µL of diluted p38α MAPK to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[2]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Add 10 µL of a solution containing the ATF-2 substrate and ATP to each well to start the reaction.[2]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[17]

  • Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: LPS-Induced TNF-α Production in U937 Cells

This protocol measures the ability of this compound to inhibit cytokine production in a relevant human cell line.

Materials:

  • U937 human monocytic cell line.

  • RPMI-1640 medium supplemented with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).

  • Lipopolysaccharide (LPS).

  • This compound stock solution in DMSO.

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Culture U937 cells in RPMI-1640 medium. For differentiation into a macrophage-like phenotype, cells can be treated with PMA (e.g., 10-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well).

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of this compound (or vehicle control) for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production at each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by non-linear regression analysis.

Western Blotting for p38 Pathway Activation

This protocol is used to confirm that this compound inhibits the phosphorylation of p38 and its downstream substrate, MK2.

Materials:

  • Cells treated as in the cellular assay (Section 6.2).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MK2 (Thr334), anti-total-MK2, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of p38α/β MAPK that demonstrates robust anti-inflammatory activity across a range of preclinical and clinical settings. Its primary biological function is the suppression of pro-inflammatory cytokine production through the direct inhibition of the p38 kinase, thereby preventing the downstream activation of key substrates like MK2. The data strongly support its role in modulating inflammatory responses in monocytes, macrophages, and other cells, leading to significant efficacy in models of arthritis and COPD. The detailed protocols and pathway diagrams provided herein serve as a technical resource for researchers and drug developers working to further understand and leverage the therapeutic potential of p38 MAPK inhibition.

References

Methodological & Application

Application Notes and Protocols: (aS)-PH-797804 in LPS-Stimulated Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1][2] The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. In macrophages, activation of the p38 MAPK pathway by LPS leads to the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8.[3] By inhibiting p38α/β, this compound effectively suppresses these inflammatory responses, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[4][5]

These application notes provide a comprehensive overview of the use of this compound in LPS-stimulated macrophage models, including its inhibitory activity on cytokine production, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
p38α26
p38β102

Data sourced from multiple references.[1][2]

Table 2: Inhibition of LPS-Induced Cytokine Production by this compound

Cell TypeCytokineIC50 (nM)
U937 MonocytesTNF-α5.9

This table presents available data on the inhibition of cytokine production. Further studies are warranted to determine IC50 values for a broader range of cytokines and macrophage types.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

LPS_p38_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAP3K MAP3K (e.g., TAK1) TRAF6->MAP3K IKK IKK Complex TRAF6->IKK MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Gene Pro-inflammatory Gene Transcription p38->Gene PH797804 This compound PH797804->p38 Inhibits IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB IkappaB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Gene

Caption: LPS-induced p38 MAPK and NF-κB signaling pathway in macrophages.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_downstream Downstream Assays A Isolate & Culture Macrophages (e.g., BMDMs) B Pre-treat with This compound or Vehicle A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Cytokine Measurement (ELISA) D->F G Signaling Pathway Analysis (Western Blot for p-p38, NF-κB) E->G

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol

  • Sterile surgical instruments

  • Syringes and needles (25-27G)

  • 70 µm cell strainer

  • Petri dishes or cell culture flasks

Procedure:

  • Euthanize a mouse (e.g., C57BL/6) via an approved method.

  • Sterilize the hind legs with 70% ethanol.

  • Aseptically dissect the femur and tibia.

  • Remove muscle and connective tissue from the bones.

  • Cut the ends of the bones and flush the bone marrow with complete RPMI 1640 medium using a syringe and needle into a sterile 50 mL conical tube.

  • Create a single-cell suspension by gently pipetting up and down.

  • Pass the cell suspension through a 70 µm cell strainer to remove any clumps or debris.

  • Centrifuge the cells at 300 x g for 5-7 minutes.

  • Discard the supernatant and resuspend the cell pellet in BMDM differentiation medium (complete RPMI 1640 supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).

  • Plate the cells in non-tissue culture treated petri dishes or flasks.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Add fresh differentiation medium on day 3 or 4.

  • On day 7, adherent macrophages can be harvested by gentle scraping or using a cell lifter.

Protocol 2: LPS Stimulation and this compound Treatment

Materials:

  • Differentiated macrophages (e.g., BMDMs)

  • This compound stock solution (e.g., in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Serum-free culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • Seed the differentiated macrophages into appropriate culture plates (e.g., 24-well or 96-well plates) at a desired density and allow them to adhere overnight.

  • The following day, replace the medium with fresh, serum-free medium.

  • Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (containing the same final concentration of DMSO as the highest drug concentration).

  • Pre-treat the cells by adding the diluted this compound or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.

  • Prepare a working solution of LPS in serum-free medium. A final concentration of 10-100 ng/mL is commonly used to stimulate macrophages.

  • Add the LPS solution to all wells except for the unstimulated control wells.

  • Incubate the plates for the desired time period. For cytokine production, an incubation time of 4-24 hours is typical. For signaling pathway analysis, shorter time points (e.g., 15-60 minutes) are used.

Protocol 3: Cytokine Measurement by ELISA

Materials:

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Culture supernatants from Protocol 2

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody

  • Enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards and the collected culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • After another incubation and wash step, add the enzyme conjugate.

  • Incubate and wash, then add the substrate solution and allow for color development.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Western Blot Analysis for p38 MAPK and NF-κB Activation

Materials:

  • Cell lysates from Protocol 2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-IκBα, anti-IκBα, anti-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment (Protocol 2), wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or a total protein antibody corresponding to the phosphorylated protein of interest.

Conclusion

This compound serves as a powerful research tool for investigating the role of the p38 MAPK pathway in macrophage-mediated inflammation. The protocols and data presented here provide a framework for designing and executing experiments to explore the anti-inflammatory effects of this compound. By utilizing these methods, researchers can further elucidate the intricate mechanisms of inflammatory signaling and evaluate the therapeutic potential of p38 MAPK inhibitors.

References

Application Notes and Protocols for (aS)-PH-797804 in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha isoform. The p38 MAPK signaling pathway is a key regulator of pro-inflammatory cytokine production and is considered a critical therapeutic target in chronic inflammatory diseases such as rheumatoid arthritis (RA). Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound in established animal models of RA, highlighting its potential as a disease-modifying anti-rheumatic drug (DMARD).

These application notes provide detailed protocols for the use of this compound in two common rodent models of rheumatoid arthritis: Streptococcal Cell Wall (SCW)-Induced Arthritis in rats and Collagen-Induced Arthritis (CIA) in mice. The protocols are synthesized from publicly available data and general methodologies for these models.

Mechanism of Action: p38 MAPK Inhibition

In rheumatoid arthritis, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) activate the p38 MAPK signaling cascade in various cell types, including macrophages and synoviocytes. This leads to the downstream activation of transcription factors and other kinases, resulting in the increased expression of inflammatory mediators, matrix metalloproteinases (MMPs), and osteoclast differentiation factors, which collectively contribute to joint inflammation, cartilage degradation, and bone erosion. This compound, as a p38 MAPK inhibitor, blocks this cascade, thereby reducing the production of these pathological mediators.

p38_MAPK_Signaling_Pathway extracellular Pro-inflammatory Stimuli (TNF-α, IL-1β, Stress) receptor Cell Surface Receptors extracellular->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., AP-1, CREB) p38->transcription_factors ph797804 This compound ph797804->p38 nucleus Nucleus transcription_factors->nucleus gene_expression Gene Expression nucleus->gene_expression Transcription inflammation Inflammation Cartilage Degradation Bone Erosion gene_expression->inflammation Translation & Protein Activity SCW_Arthritis_Workflow acclimatization Acclimatization (1 week) induction Arthritis Induction (Day 0) SCW Injection (i.p.) acclimatization->induction onset Arthritis Onset (Days 1-3) induction->onset treatment Treatment Initiation (Prophylactic or Therapeutic) This compound or Vehicle (p.o.) onset->treatment monitoring Clinical Monitoring (Daily) Paw Swelling, Arthritis Score treatment->monitoring termination Study Termination (e.g., Day 21) Tissue Collection monitoring->termination analysis Analysis Histopathology, Biomarkers termination->analysis CIA_Workflow acclimatization Acclimatization (1 week) primary_immunization Primary Immunization (Day 0) Collagen/CFA (i.d.) acclimatization->primary_immunization booster_immunization Booster Immunization (Day 21) Collagen/IFA (i.d.) primary_immunization->booster_immunization onset Arthritis Onset (Days 24-28) booster_immunization->onset treatment Treatment Initiation (Prophylactic or Therapeutic) This compound or Vehicle (p.o.) onset->treatment monitoring Clinical Monitoring (3 times/week) Paw Swelling, Arthritis Score treatment->monitoring termination Study Termination (e.g., Day 42) Tissue Collection monitoring->termination analysis Analysis Histopathology, Anti-Collagen Antibodies termination->analysis

Application Notes and Protocols for In Vivo Administration of (aS)-PH-797804 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, demonstrating significant anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in mouse models, with a focus on its application in inflammatory disease models such as collagen-induced arthritis (CIA) and neuroinflammatory conditions like Alzheimer's disease.

Mechanism of Action: p38 MAPK Signaling Pathway

This compound selectively targets the α and β isoforms of p38 MAPK. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Upon activation by upstream kinases such as MKK3 and MKK6, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors (e.g., ATF-2, MEF2C) and other protein kinases (e.g., MAPKAPK-2).[4][5][6][7][8] This leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting p38 MAPK, this compound effectively downregulates these inflammatory responses.

p38_MAPK_Signaling_Pathway extracellular_stimuli Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) map3k MAP3K (e.g., TAK1, ASK1) extracellular_stimuli->map3k map2k MAP2K (e.g., MKK3, MKK6) map3k->map2k p38_mapk p38 MAPK (α, β, γ, δ) map2k->p38_mapk downstream_kinases Downstream Kinases (e.g., MAPKAPK-2) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2, MEF2C) p38_mapk->transcription_factors ph797804 This compound ph797804->p38_mapk Inhibition cellular_response Inflammatory Response (e.g., TNF-α, IL-6 production) downstream_kinases->cellular_response transcription_factors->cellular_response

Figure 1: p38 MAPK Signaling Pathway and Inhibition by this compound.

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)
p38α MAPK26
p38β MAPK102

Data sourced from MedChemExpress.[9]

In Vivo Efficacy of p38 MAPK Inhibitors in Mouse Collagen-Induced Arthritis
CompoundDosingKey FindingsReference
Org 48762-05 mg/kg, daily, p.o.~70% inhibition of clinical signs of arthritis.[10]
SD-282Not specifiedSignificant improvement in clinical severity scores and reversal of bone and cartilage destruction.[11]
GW856553XNot specifiedReduced signs and symptoms of disease and protected joints from damage.[12]
Pharmacokinetic Parameters of this compound (in Rats)

Pharmacokinetic data in mice is not currently available. The following data from a study in Wistar rats after oral administration can be used for initial experimental design considerations.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
2.5289 ± 691.5 ± 0.51021 ± 214
5562 ± 1232.0 ± 0.82156 ± 457
101158 ± 2892.5 ± 1.04589 ± 1102

Data adapted from a study in Wistar rats.[13]

Experimental Protocols

Protocol 1: Oral Gavage Administration in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol provides a general framework for the oral administration of this compound in a CIA mouse model.

1. Materials and Reagents:

  • This compound

  • Vehicle: 0.5% methylcellulose in sterile water is a commonly used vehicle for oral gavage of similar compounds.[14]

  • Sterile water for injection

  • Gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

2. Dosing Solution Preparation:

  • Accurately weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Suspend this compound in the 0.5% methylcellulose vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a dosing volume of 200 µL).

  • Vortex or sonicate the suspension to ensure homogeneity before each administration.

3. Experimental Workflow:

oral_gavage_workflow cia_induction Induce CIA in Mice randomization Randomize Mice into Treatment Groups cia_induction->randomization dosing Daily Oral Gavage with This compound or Vehicle randomization->dosing monitoring Monitor Clinical Score, Paw Swelling, and Body Weight dosing->monitoring endpoint Endpoint Analysis: Histology, Biomarker Analysis monitoring->endpoint

Figure 2: Workflow for Oral Administration in a CIA Mouse Model.

4. Administration Procedure:

  • Weigh each mouse to determine the precise dosing volume.

  • Gently restrain the mouse.

  • Measure the appropriate volume of the dosing suspension into a 1 mL syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the esophagus and administer the suspension slowly.

  • Monitor the animal for any signs of distress during and after the procedure.

  • Return the mouse to its cage and observe for a short period.

Protocol 2: Nasal Administration in a Mouse Model of Alzheimer's Disease

This protocol is based on a study that utilized chitosan nanocapsules for the nasal delivery of this compound to the brain.[12]

1. Materials and Reagents:

  • This compound

  • Chitosan and other reagents for nanocapsule formulation

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipette or a specialized nasal delivery device

  • Anesthetic (e.g., isoflurane)

2. Formulation of this compound Loaded Nanocapsules:

  • The preparation of chitosan nanocapsules involves specialized procedures such as nanoemulsion techniques. Researchers should refer to detailed nanotechnology literature for specific protocols on encapsulating small molecules like this compound.

3. Experimental Workflow:

nasal_administration_workflow animal_model Use Transgenic Mouse Model of Alzheimer's Disease treatment_groups Establish Treatment and Control Groups animal_model->treatment_groups nasal_delivery Administer this compound Nanocapsules or Vehicle Nasally treatment_groups->nasal_delivery behavioral_tests Conduct Behavioral and Cognitive Assessments nasal_delivery->behavioral_tests brain_analysis Post-mortem Brain Tissue Analysis: Immunohistochemistry, Western Blot behavioral_tests->brain_analysis

Figure 3: Workflow for Nasal Administration in an Alzheimer's Mouse Model.

4. Administration Procedure:

  • Lightly anesthetize the mouse.

  • Position the mouse in a supine position.

  • Using a micropipette or a specialized device, deliver a small volume (e.g., 5-10 µL) of the nanocapsule suspension into one nostril, followed by the other.

  • Administer the solution in small aliquots to allow for inhalation and prevent fluid from entering the lungs.

  • Keep the mouse in a supine position for a few minutes post-administration to facilitate absorption.

  • Monitor the animal during recovery from anesthesia.

Conclusion

This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammatory and neurodegenerative diseases. The protocols provided herein offer a foundation for conducting in vivo studies in mice. Researchers should optimize these protocols based on their specific experimental goals and institutional animal care guidelines. Further investigation into the pharmacokinetics and optimal dosing regimens of this compound in mice is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: (aS)-PH-797804 in COPD Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of the inflammatory response implicated in the pathogenesis of COPD. (aS)-PH-797804 is a potent and selective inhibitor of p38 MAPK, which has been investigated as a potential therapeutic agent for inflammatory conditions, including COPD.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical COPD research models.

While extensive clinical trial data for this compound in human COPD patients is available, specific preclinical efficacy studies of this compound in cigarette smoke or lipopolysaccharide (LPS)-induced animal models of COPD are not extensively detailed in publicly available literature. Therefore, this document provides representative protocols for inducing and evaluating therapeutic interventions in rodent models of COPD, based on established methodologies. The expected outcomes are extrapolated from the known mechanism of action of p38 MAPK inhibitors and the available clinical and in vitro data for this compound.

Mechanism of Action

This compound is the more potent atropisomer of its racemic mixture and acts as a selective inhibitor of p38 MAPK.[2] The p38 MAPK pathway is activated by cellular stressors such as cigarette smoke and LPS, leading to the downstream activation of transcription factors and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are central to the inflammatory cascade in COPD.[3] By inhibiting p38 MAPK, this compound is expected to suppress the production of these inflammatory mediators, thereby reducing airway inflammation.

Data Presentation

In Vitro Potency of this compound
TargetAssayIC50 (nM)
p38α MAPKCell-free26
p38β MAPKCell-free102
LPS-induced TNF-α productionHuman Monocytic U937 Cells5.9
p38 kinase activityHuman Monocytic U937 Cells1.1

Data sourced from Selleck Chemicals product information sheet.

Summary of Clinical Trial Results in COPD Patients (6-week treatment)
Parameter3 mg this compound6 mg this compoundPlacebo
Change from baseline in trough FEV1 (Liters) 0.0860.093-
Improvement in Transition Dyspnoea Index (TDI) total score YesYesNo
Reduction in high-sensitivity C-reactive protein (hsCRP) YesYesNo

FEV1: Forced Expiratory Volume in 1 second. Data from MacNee et al., 2013.[4]

Experimental Protocols

Cigarette Smoke-Induced COPD Model in Mice

This protocol describes a common method for inducing a COPD-like phenotype in mice through chronic exposure to cigarette smoke.

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • Standard research cigarettes

  • Whole-body smoke exposure chamber

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Phosphate-buffered saline (PBS), sterile

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA kits)

  • Materials for lung histology (formalin, paraffin, sectioning equipment, H&E staining reagents)

Procedure:

  • Acclimatization: House mice in standard conditions for at least one week before the start of the experiment.

  • Smoke Exposure:

    • Place mice in the whole-body exposure chamber.

    • Expose mice to the smoke of 5 cigarettes, 4 times a day, with 30-minute smoke-free intervals.

    • Continue this exposure protocol for 5 days a week, for 12 weeks.

    • The control group is exposed to filtered air under identical conditions.

  • Drug Administration:

    • From week 9 to week 12, administer this compound or vehicle to the mice daily via oral gavage. The appropriate dose should be determined based on pilot studies, but a starting point could be in the range of 1-10 mg/kg.

  • Endpoint Analysis (at the end of week 12):

    • Bronchoalveolar Lavage (BAL):

      • Anesthetize the mice and perform a tracheotomy.

      • Cannulate the trachea and lavage the lungs with 3 x 0.5 mL of sterile PBS.

      • Collect the BAL fluid and keep it on ice.

      • Centrifuge the BAL fluid to pellet the cells.

      • Resuspend the cell pellet for total and differential cell counts (macrophages, neutrophils, lymphocytes).

      • Use the supernatant for cytokine analysis (e.g., TNF-α, IL-6, KC/CXCL1) by ELISA.

    • Lung Histology:

      • After BAL, perfuse the lungs with saline and then inflate and fix with 10% neutral buffered formalin.

      • Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and emphysematous changes (e.g., mean linear intercept).

Expected Outcomes with this compound Treatment:

  • Reduction in the total number of inflammatory cells, particularly neutrophils and macrophages, in the BAL fluid.

  • Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, KC/CXCL1) in the BAL fluid.

  • Amelioration of alveolar destruction and inflammatory cell infiltration in lung tissue sections.

Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats

This protocol describes an acute model of lung inflammation relevant to COPD exacerbations, induced by intratracheal administration of LPS.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Sterile saline

  • Reagents for BAL fluid analysis and lung histology as described above.

Procedure:

  • Acclimatization: House rats in standard conditions for at least one week.

  • Drug Administration:

    • Administer this compound or vehicle via oral gavage one hour prior to LPS challenge.

  • LPS Challenge:

    • Anesthetize the rats.

    • Intratracheally instill a single dose of LPS (e.g., 1 mg/kg) dissolved in sterile saline.

    • The control group receives sterile saline only.

  • Endpoint Analysis (e.g., 6 or 24 hours post-LPS challenge):

    • Perform BAL and lung histology as described in the mouse protocol, adjusting lavage volumes for the larger animal size (e.g., 3 x 5 mL).

    • Analyze BAL fluid for total and differential cell counts and cytokine levels.

    • Examine lung tissue for inflammatory infiltrates.

Expected Outcomes with this compound Treatment:

  • Significant reduction in LPS-induced neutrophilia in the BAL fluid.

  • Decreased levels of TNF-α and IL-6 in the BAL fluid.

  • Reduced peribronchial and perivascular inflammation in lung tissue.

Visualizations

p38_MAPK_Signaling_Pathway_in_COPD cluster_stimuli COPD Stimuli cluster_receptor Cell Surface Receptors cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_inhibitor Inhibitor cluster_downstream Downstream Effects Cigarette_Smoke Cigarette Smoke MKK3_6 MKK3/6 Cigarette_Smoke->MKK3_6 LPS LPS (Bacteria) TLR4 TLR4 LPS->TLR4 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, NF-κB) p38_MAPK->Transcription_Factors activates PH797804 This compound PH797804->p38_MAPK Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription_Factors->Cytokine_Production Inflammation Airway Inflammation Cytokine_Production->Inflammation

Caption: p38 MAPK signaling pathway in COPD.

Cigarette_Smoke_COPD_Model_Workflow Start Start: C57BL/6 Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Exposure Cigarette Smoke Exposure (12 weeks) Acclimatization->Exposure Treatment Treatment with this compound or Vehicle (weeks 9-12) Exposure->Treatment Endpoint Endpoint Analysis Treatment->Endpoint BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis Endpoint->BAL Histology Lung Histology - Inflammation Score - Mean Linear Intercept Endpoint->Histology

Caption: Workflow for cigarette smoke-induced COPD model.

LPS_Inflammation_Model_Workflow Start Start: Sprague-Dawley Rats Acclimatization Acclimatization (1 week) Start->Acclimatization Treatment Treatment with this compound or Vehicle (1 hr prior) Acclimatization->Treatment LPS_Challenge Intratracheal LPS Instillation Treatment->LPS_Challenge Endpoint Endpoint Analysis (6 or 24 hrs post-LPS) LPS_Challenge->Endpoint BAL Bronchoalveolar Lavage (BAL) - Neutrophil Count - Cytokine Analysis Endpoint->BAL Histology Lung Histology - Inflammatory Infiltrates Endpoint->Histology

Caption: Workflow for LPS-induced pulmonary inflammation.

References

Application Notes and Protocols for Western Blot Analysis of p-p38 Following (aS)-PH-797804 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention. (aS)-PH-797804 is a potent and selective ATP-competitive inhibitor of p38α and p38β kinases.[3] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on the p38 MAPK pathway by measuring the phosphorylation of p38 at Thr180 and Tyr182.

p38 MAPK Signaling Pathway and Inhibition by this compound

The p38 MAPK cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself. Upon stimulation by various stressors such as UV radiation, osmotic shock, and inflammatory cytokines, upstream kinases like MKK3 and MKK6 are activated.[1][4] These kinases then dually phosphorylate p38 MAPK at threonine 180 (Thr180) and tyrosine 182 (Tyr182), leading to its activation.[5] Activated p38 (p-p38) subsequently phosphorylates a range of downstream substrates, including transcription factors (e.g., ATF-2, MEF2C) and other kinases (e.g., MAPKAPK-2), to regulate gene expression and cellular processes.[1][2]

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38α and p38β, preventing the phosphorylation of its downstream targets.[3] Western blotting is a widely used technique to detect the levels of phosphorylated p38 (p-p38), thereby providing a direct measure of the pathway's activation state and the efficacy of inhibitors like this compound.

p38_pathway cluster_stimuli Stress Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_downstream Downstream Targets UV UV Radiation ASK1 ASK1 TAK1 TAK1 MLK3 MLK3 Cytokines Inflammatory Cytokines LPS LPS MKK3_6 MKK3/6 ASK1->MKK3_6 TAK1->MKK3_6 MLK3->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation p_p38 p-p38 MAPK (Thr180/Tyr182) ATF2 ATF-2 p_p38->ATF2 MAPKAPK2 MAPKAPK-2 p_p38->MAPKAPK2 Gene_Expression Gene Expression (e.g., TNF-α, IL-6) ATF2->Gene_Expression MAPKAPK2->Gene_Expression inhibitor This compound inhibitor->p_p38 Inhibition

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the step-by-step methodology for assessing p-p38 levels following treatment with this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., U937 monocytes, HeLa, or other relevant cell lines) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of p38 phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Note: The IC50 of this compound for p38α is 26 nM. A concentration range of 1 nM to 1 µM is a good starting point for dose-response experiments.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation (Optional): To induce p38 activation, stimulate the cells with a known activator, such as lipopolysaccharide (LPS), anisomycin, or UV radiation, for a predetermined time (e.g., 15-30 minutes) before cell lysis.[6]

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10-12%).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.

    • Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C with gentle agitation. (See Table 1 for recommended dilutions).

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control (e.g., GAPDH or β-actin).

western_blot_workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_culture Cell Culture inhibitor_treatment This compound Treatment cell_culture->inhibitor_treatment stimulation Stimulation (e.g., LPS) inhibitor_treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-p38) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection reprobe Re-probe for Total p38 & Loading Control detection->reprobe quant_analysis Densitometry & Quantitative Analysis reprobe->quant_analysis

Caption: Experimental workflow for Western blot analysis of p-p38.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-p38 band should be normalized to the total p38 band and then to the loading control.

Table 1: Summary of Reagents and Recommended Conditions

Reagent/ParameterRecommendationNotes
This compound Concentration 1 nM - 1 µMPerform a dose-response curve to determine the optimal inhibitory concentration.
Treatment Time 1 - 2 hoursOptimize based on cell type and experimental design.
p38 Activator (Optional) Anisomycin (10 µg/mL), LPS (1 µg/mL)Treatment for 15-30 minutes is typically sufficient to induce p38 phosphorylation.[6]
Protein Loading 20 - 30 µ g/lane Ensure equal loading across all lanes.
Primary Antibody: p-p38 (Thr180/Tyr182) 1:1000 dilutionDilution may need to be optimized based on the antibody supplier.[7]
Primary Antibody: Total p38 1:1000 dilutionUse as a control for p38 protein levels.[7]
Primary Antibody: Loading Control (GAPDH, β-actin) 1:1000 - 1:10,000 dilutionEnsure equal protein loading.
Secondary Antibody (HRP-conjugated) 1:2000 - 1:10,000 dilutionDilution depends on the primary antibody and detection system.
Blocking Buffer 5% BSA in TBSTRecommended for phospho-antibodies to minimize background.

Table 2: Example of Quantitative Data Presentation

TreatmentThis compound Conc.Normalized p-p38 Intensity (Arbitrary Units)% Inhibition of p-p38
Vehicle Control (Stimulated)01.000%
This compound (Stimulated)1 nM0.8515%
This compound (Stimulated)10 nM0.5050%
This compound (Stimulated)100 nM0.1585%
This compound (Stimulated)1 µM0.0595%
Unstimulated Control00.1090%

Note: The values presented in this table are for illustrative purposes only and should be replaced with actual experimental data.

Conclusion

This protocol provides a comprehensive framework for assessing the inhibitory activity of this compound on the p38 MAPK signaling pathway using Western blot analysis. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable researchers to generate reliable and reproducible data on the efficacy of this and other p38 MAPK inhibitors.

References

Application Notes and Protocols: Measuring TNF-α Inhibition with (aS)-PH-797804

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2][3] This compound does not directly inhibit Tumor Necrosis Factor-alpha (TNF-α) but rather modulates its production by interfering with the upstream p38 MAPK signaling pathway.[1][3] The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, such as inflammatory cytokines and stress, and plays a crucial role in regulating the expression of pro-inflammatory cytokines, including TNF-α.[4][5] Therefore, this compound serves as a valuable tool for studying the role of the p38 MAPK pathway in inflammation and for developing potential therapeutic agents for inflammatory diseases.

These application notes provide detailed protocols for measuring the inhibitory effect of this compound on TNF-α production in both in vitro and in vivo settings.

Mechanism of Action

This compound is an ATP-competitive inhibitor of p38α and p38β MAP kinases.[3] By binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent downstream signaling. One of the key downstream effects of p38 MAPK activation is the enhanced production and release of TNF-α. Thus, by inhibiting p38 MAPK, this compound effectively reduces the levels of TNF-α.

TNFa_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates TNFa_Production TNF-α Production p38_MAPK->TNFa_Production Promotes aS_PH_797804 This compound aS_PH_797804->p38_MAPK Inhibits TNFa TNF-α TNFa_Production->TNFa Leads to

Caption: Signaling pathway of this compound in inhibiting TNF-α production.

Data Presentation

The inhibitory activity of this compound is summarized in the tables below, providing key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC50Reference
p38αCell-free assay26 nM[1][6]
p38βCell-free assay102 nM[2]
LPS-induced TNF-α productionHuman monocytic U937 cells5.9 nM[1][3]
p38 kinase activityHuman monocytic U937 cells1.1 nM[3]
LPS-induced TNF-α productionHuman monocytes3.4 nM[1]
LPS-induced TNF-α releaseHuman PBMC15 nM[1]
RANKL- and M-CSF-induced osteoclast formationPrimary rat bone marrow cells3 nM[1][3]

Table 2: In Vivo Efficacy of this compound

Animal ModelEndpointED50Reference
RatInhibition of systemic endotoxin-induced inflammatory response0.07 mg/kg[1][3]
Cynomolgus MonkeyInhibition of systemic endotoxin-induced inflammatory response0.095 mg/kg[1][3]

Experimental Protocols

Detailed methodologies for key experiments to measure the TNF-α inhibitory activity of this compound are provided below.

In Vitro Protocol: Measurement of TNF-α Inhibition in a Human Monocytic Cell Line (U937)

This protocol describes how to measure the inhibition of Lipopolysaccharide (LPS)-induced TNF-α production in U937 cells.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture U937 cells Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Pre_incubation Pre-incubate with this compound Cell_Seeding->Pre_incubation LPS_Stimulation Stimulate with LPS Pre_incubation->LPS_Stimulation Supernatant_Collection Collect supernatant LPS_Stimulation->Supernatant_Collection ELISA Measure TNF-α by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_analysis Analysis Acclimatization Acclimatize rats Grouping Group animals Acclimatization->Grouping Compound_Admin Administer this compound (oral) Grouping->Compound_Admin LPS_Challenge Administer LPS (i.p.) Compound_Admin->LPS_Challenge Blood_Collection Collect blood samples LPS_Challenge->Blood_Collection Plasma_Separation Separate plasma Blood_Collection->Plasma_Separation ELISA Measure plasma TNF-α Plasma_Separation->ELISA Data_Analysis Calculate ED50 ELISA->Data_Analysis

References

Application Notes and Protocols: (aS)-PH-797804 for Cell-Based Assays Targeting Inflammasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms. While not a direct inhibitor of the NLRP3 inflammasome, its ability to modulate p38 MAPK signaling makes it a valuable tool for investigating the upstream regulation of NLRP3-mediated inflammatory responses. The p38 MAPK pathway plays a complex role in inflammation and has been implicated in the regulation of the NLRP3 inflammasome.[1][2][3] Depending on the cellular context and stimuli, p38 MAPK can either positively or negatively regulate NLRP3 activation.[3][4] These application notes provide detailed protocols for preparing and utilizing this compound in cell-based assays to study its effects on NLRP3 inflammasome activation.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of p38α and p38β kinases.[5] The inhibition of p38 MAPK can influence the NLRP3 inflammasome pathway at several points. For instance, p38 MAPK can be involved in the initial "priming" step of inflammasome activation, which involves the transcriptional upregulation of NLRP3 and pro-IL-1β via signaling from Toll-like receptors (TLRs).[6] By inhibiting p38 MAPK, this compound can modulate the expression of these key inflammasome components.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from various cell-free and cell-based assays.

Target/AssayCell Line/SystemIC50Reference
p38αCell-free assay26 nM[7][8]
p38βCell-free assay102 nM[9]
LPS-induced TNF-α productionHuman U937 cells5.9 nM[5][7]
p38 kinase activityHuman U937 cells1.1 nM[5][10]
LPS-induced TNF-α productionHuman monocytes3.4 nM[7]
LPS-induced TNF-α releaseHuman PBMC15 nM[7]
RANKL/M-CSF-induced osteoclast formationPrimary rat bone marrow cells3 nM[5]

Signaling Pathway and Experimental Workflow

To visualize the interplay between p38 MAPK and the NLRP3 inflammasome, as well as the experimental approach to investigate it, the following diagrams are provided.

p38_NLRP3_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 ATP ATP P2X7 P2X7 ATP->P2X7 Signal 2 (Activation) p38 p38 MAPK TLR4->p38 Signal 1 (Priming) Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) P2X7->Inflammasome K+ efflux NFkB NF-κB p38->NFkB pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 gene NFkB->NLRP3_gene pro_IL1b Pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_cas1 Pro-Caspase-1 pro_cas1->Inflammasome cas1 Active Caspase-1 Inflammasome->cas1 Activation cas1->pro_IL1b Cleavage IL1b Mature IL-1β pro_IL1b->IL1b Cleavage PH797804 This compound PH797804->p38

Caption: p38 MAPK signaling in NLRP3 inflammasome activation.

experimental_workflow cluster_workflow Experimental Workflow start Seed Macrophages (e.g., THP-1 or BMDMs) pretreatment Pre-treat with this compound (various concentrations) or Vehicle (DMSO) for 1 hour start->pretreatment priming Signal 1: Prime with LPS (e.g., 1 µg/mL for 3-4 hours) pretreatment->priming activation Signal 2: Activate with ATP or Nigericin (e.g., 5 mM ATP for 45 min) priming->activation collection Collect Supernatant and Cell Lysate activation->collection analysis Analysis collection->analysis elisa IL-1β ELISA (Supernatant) analysis->elisa western Western Blot: - Cleaved Caspase-1 (p20) in supernatant - Pro-Caspase-1, NLRP3 in lysate analysis->western toxicity Cytotoxicity Assay (e.g., LDH) (Supernatant) analysis->toxicity

Caption: Workflow for assessing this compound's effect.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like dimethyl sulfoxide (DMSO). [11]

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, anhydrous DMSO.[7] For example, to make a 10 mM stock solution (MW: 477.3 g/mol ), dissolve 4.773 mg of the compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year.[7]

  • Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh working dilutions by diluting the stock solution in pre-warmed cell culture medium to the desired final concentrations. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid solvent-induced toxicity.

In Vitro NLRP3 Inflammasome Activation Assay (Two-Step Protocol)

This protocol is designed for macrophage cell lines (e.g., PMA-differentiated THP-1 cells) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs).

Materials:

  • Macrophage cells (THP-1 or BMDMs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • This compound stock solution in DMSO

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Phosphate-Buffered Saline (PBS)

  • Reagents for analysis (ELISA kit for IL-1β, LDH assay kit, antibodies for Western blotting)

Procedure:

  • Cell Seeding (and Differentiation for THP-1):

    • THP-1 Cells: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 24-well plate. Differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before the experiment.

    • Primary Macrophages: Seed primary macrophages at an appropriate density (e.g., 1 x 10^6 cells/mL) in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Recommended concentration range for initial testing is 1 nM to 1 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate the cells for 1 hour at 37°C and 5% CO2.

  • Priming (Signal 1):

    • Without removing the inhibitor-containing medium, add LPS to a final concentration of 1 µg/mL to all wells (except for the unstimulated control).

    • Incubate for 3-4 hours at 37°C and 5% CO2.[6][12]

  • Activation (Signal 2):

    • Add an NLRP3 activator. Common choices include:

      • ATP: Add to a final concentration of 5 mM and incubate for 30-45 minutes.[12][13]

      • Nigericin: Add to a final concentration of 5-10 µM and incubate for 45-60 minutes.[14][15]

    • Include appropriate controls:

      • Unstimulated (no LPS, no ATP/Nigericin)

      • LPS only (primed but not activated)

      • LPS + Activator with vehicle (positive control for inflammasome activation)

  • Sample Collection:

    • Following the activation step, carefully collect the cell culture supernatants. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube for analysis.

    • For cell lysates, wash the remaining adherent cells once with cold PBS. Then, lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

Readouts and Analysis
  • IL-1β Measurement (ELISA):

    • Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions. A reduction in IL-1β secretion in the this compound-treated groups compared to the vehicle control would indicate inhibition of the inflammasome pathway.

  • Caspase-1 Activation (Western Blot):

    • Analyze the collected supernatants and cell lysates by Western blotting.

    • Probe the supernatant for the cleaved (active) form of Caspase-1 (p20 subunit).

    • Probe the cell lysates for pro-Caspase-1 and NLRP3 to ensure that the inhibitor is not affecting the basal expression levels of these proteins.

  • Cell Viability/Cytotoxicity (LDH Assay):

    • NLRP3 inflammasome activation can lead to a form of inflammatory cell death called pyroptosis, which results in the release of lactate dehydrogenase (LDH).

    • Measure LDH activity in the supernatants using a commercial LDH cytotoxicity assay kit to assess pyroptosis. A decrease in LDH release with this compound treatment would suggest a reduction in pyroptotic cell death.[13]

Conclusion

This compound is a specific inhibitor of p38 MAPK that can be effectively used to probe the role of this kinase in the regulation of the NLRP3 inflammasome. By following the detailed protocols for stock solution preparation and the two-step inflammasome activation assay, researchers can accurately assess the impact of p38 MAPK inhibition on the production of inflammatory cytokines and pyroptosis. The provided diagrams and quantitative data serve as a comprehensive resource for designing and interpreting experiments in the field of inflammation and drug discovery.

References

Application Notes and Protocols for Flow Cytometry Analysis with (aS)-PH-797804

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, (aS)-PH-797804, in flow cytometry-based analyses. The following sections detail the mechanism of action, protocols for assessing apoptosis and cell cycle distribution, and expected outcomes based on the inhibition of the p38 MAPK signaling pathway.

This compound is a highly selective, ATP-competitive inhibitor of p38α and p38β MAPK isoforms, with IC50 values of 26 nM and 102 nM, respectively.[1] By targeting p38 MAPK, this compound modulates downstream signaling pathways that are pivotal in cellular responses to stress, inflammation, and regulating processes such as apoptosis and cell cycle progression.[2][3]

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Activation of this pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including other protein kinases and transcription factors, which in turn regulate gene expression and cellular processes.

The diagram below illustrates the central role of p38 MAPK in the signaling cascade and how its inhibition by this compound can impact cellular functions like apoptosis and cell cycle control.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MAPKAPK2 MAPKAPK2 p38 MAPK->MAPKAPK2 Transcription Factors (e.g., ATF2, p53) Transcription Factors (e.g., ATF2, p53) p38 MAPK->Transcription Factors (e.g., ATF2, p53) Cell Cycle Arrest Cell Cycle Arrest MAPKAPK2->Cell Cycle Arrest Apoptosis Apoptosis Transcription Factors (e.g., ATF2, p53)->Apoptosis Inflammation Inflammation Transcription Factors (e.g., ATF2, p53)->Inflammation aS-PH-797804 aS-PH-797804 aS-PH-797804->p38 MAPK Inhibits apoptosis_workflow Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Cell Harvesting Cell Harvesting Treatment with this compound->Cell Harvesting Staining with Annexin V and PI Staining with Annexin V and PI Cell Harvesting->Staining with Annexin V and PI Flow Cytometry Analysis Flow Cytometry Analysis Staining with Annexin V and PI->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation cell_cycle_workflow Cell Seeding & Treatment Cell Seeding & Treatment Cell Harvesting Cell Harvesting Cell Seeding & Treatment->Cell Harvesting Fixation in Ethanol Fixation in Ethanol Cell Harvesting->Fixation in Ethanol Staining with PI/RNase Staining with PI/RNase Fixation in Ethanol->Staining with PI/RNase Flow Cytometry Analysis Flow Cytometry Analysis Staining with PI/RNase->Flow Cytometry Analysis Cell Cycle Phase Quantification Cell Cycle Phase Quantification Flow Cytometry Analysis->Cell Cycle Phase Quantification

References

Troubleshooting & Optimization

(aS)-PH-797804 solubility in DMSO and media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling (aS)-PH-797804, with a focus on its solubility in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). The compound is highly soluble in DMSO but is insoluble in water and has limited solubility in ethanol.[1][2]

Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?

A2: Several factors can affect the dissolution of this compound in DMSO:

  • DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly reduce the solubility of the compound.[1][3] Always use fresh, anhydrous DMSO from a newly opened bottle.

  • Temperature: Gentle warming in a water bath can aid dissolution.[1]

  • Agitation: Vigorous vortexing or sonication can help break up compound aggregates and facilitate dissolution.[1][3]

Q3: My this compound precipitated when I added it to my aqueous cell culture medium. How can I prevent this?

A3: Direct addition of a highly concentrated DMSO stock solution to an aqueous medium can cause the compound to precipitate. To avoid this, it is crucial to perform a serial dilution. First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your cell culture medium to the final desired working concentration. Ensure rapid mixing during the dilution step to prevent localized high concentrations that can lead to precipitation.

Q4: How should I store my this compound stock solution?

A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C for long-term stability.[4][5][6]

Solubility Data

The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO96201.13[1]
DMSO50104.76[3]
DMSO23.8650
Ethanol2041.90[1]
WaterInsolubleInsoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 477.3 g/mol ) in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of the compound, add 209.5 µL of DMSO.

  • Dissolve the Compound: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[3]

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm Media: Pre-warm the desired volume of cell culture medium to 37°C.

  • Dilution: Add the required volume of the DMSO stock solution to the pre-warmed media to reach the final working concentration. For example, to prepare 10 mL of media with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution.

  • Mix Thoroughly: Immediately after adding the stock solution, mix the media well by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.

  • Use Immediately: It is recommended to use the prepared working solution immediately for your experiments.

Mechanism of Action: p38 MAPK Signaling Pathway

This compound is a potent and selective ATP-competitive inhibitor of p38α and p38β mitogen-activated protein kinases (MAPK).[3][7] The p38 MAPK signaling cascade is activated by cellular stressors and inflammatory cytokines, leading to the production of downstream inflammatory mediators like TNF-α and IL-6.[8][9] By inhibiting p38 MAPK, this compound effectively blocks this inflammatory response.[1][4]

p38_MAPK_Pathway Stress Inflammatory Stimuli & Environmental Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., Transcription Factors) p38->Substrates Response Inflammatory Response (e.g., TNF-α, IL-6 production) Substrates->Response Inhibitor This compound Inhibitor->Block

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing (aS)-PH-797804 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (aS)-PH-797804 for in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of p38α and p38β mitogen-activated protein (MAP) kinases.[1][2][3][4] The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[5][6][7] By inhibiting p38α and p38β, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] This makes it a valuable tool for studying inflammatory diseases.[8][9]

p38_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stress_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets aS_PH_797804 This compound aS_PH_797804->p38_MAPK Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Targets->Inflammatory_Response

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Q2: I am not observing the expected therapeutic effect in my in vivo model. What are the possible reasons and how can I troubleshoot this?

Several factors could contribute to a lack of efficacy. Here's a systematic approach to troubleshooting:

  • Suboptimal Dosage: The dose might be too low to achieve the necessary therapeutic concentration at the target site.

  • Poor Bioavailability: The compound's formulation or route of administration may not be optimal for absorption in your specific animal model.

  • Rapid Metabolism/Clearance: The compound could be metabolized and cleared too quickly, preventing sustained target engagement.

  • Model-Specific Differences: The role of p38 MAPK in your chosen disease model might be less critical than anticipated.

Troubleshooting Workflow:

troubleshooting_workflow Start No Therapeutic Effect Observed Dose_Response Conduct a Dose-Response Study Start->Dose_Response PK_Study Perform a Pharmacokinetic (PK) Study Dose_Response->PK_Study If no effect at any dose Optimize_Dose Optimize Dose and Schedule Dose_Response->Optimize_Dose If effect is observed PD_Assay Conduct a Pharmacodynamic (PD) Assay PK_Study->PD_Assay Analyze drug exposure Evaluate_Model Re-evaluate the Animal Model PD_Assay->Evaluate_Model Confirm target engagement End Achieve Therapeutic Effect Optimize_Dose->End

Caption: Workflow for troubleshooting lack of in vivo efficacy.

Q3: What is a good starting dose for my in vivo experiment?

A good starting point is to review published data. This compound has been shown to be effective in various animal models of inflammation.

Parameter Value Species Model Reference
ED₅₀ 0.07 mg/kgRatEndotoxin-induced inflammation[1][2]
ED₅₀ 0.095 mg/kgCynomolgus MonkeyEndotoxin-induced inflammation[1][2]
Effective Dose Not specifiedRatStreptococcal cell wall-induced arthritis[1][2]
Effective Dose Not specifiedMouseCollagen-induced arthritis[1][2]

It is recommended to perform a dose-response study in your specific model to determine the optimal dose. A typical starting range could be 0.1 to 10 mg/kg, administered orally.

Q4: How can I confirm that this compound is hitting its target in my animal model?

To confirm target engagement, you can perform a pharmacodynamic (PD) assay. This involves measuring the phosphorylation of a downstream substrate of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2) or heat shock protein 27 (HSP27), in tissue or blood samples from treated animals. A reduction in the phosphorylation of these substrates would indicate successful target inhibition.

Q5: I am observing toxicity or adverse effects in my animals. What should I do?

Toxicity can arise from off-target effects or exaggerated on-target effects.

  • Reduce the Dose: This is the first and most crucial step. Conduct a dose-titration study to find the maximum tolerated dose (MTD).

  • Change the Dosing Regimen: Consider less frequent administration to allow for drug clearance and reduce cumulative toxicity.

  • Assess Off-Target Effects: While this compound is highly selective, at high concentrations, off-target activity is a possibility. If reducing the dose does not alleviate toxicity while maintaining efficacy, consider using a structurally different p38 inhibitor as a control to see if the toxicity is specific to the compound or the target.[10]

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study

Objective: To determine the effective dose (ED₅₀) of this compound in a specific animal model of disease.

Methodology:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, and at least 3-4 doses of this compound). A typical group size is 8-10 animals.

  • Compound Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

  • Disease Induction: Induce the disease model according to your established protocol.

  • Compound Administration: Administer the vehicle or this compound at the predetermined doses and schedule.

  • Monitoring: Monitor the animals for clinical signs of disease and any adverse effects.

  • Endpoint Analysis: At the end of the study, collect relevant samples (e.g., blood, tissue) for analysis of disease-specific biomarkers and pharmacodynamic markers.

  • Data Analysis: Plot the dose-response curve and calculate the ED₅₀.

Protocol 2: Pharmacodynamic (PD) Assay - Western Blot for Phospho-MK2

Objective: To assess the inhibition of p38 MAPK activity in vivo by measuring the phosphorylation of its downstream target, MK2.

Methodology:

  • Sample Collection: Collect tissue or blood samples from vehicle- and this compound-treated animals at various time points after dosing.

  • Protein Extraction: Homogenize tissue samples or lyse cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the p-MK2 signal to total MK2 or a housekeeping protein (e.g., GAPDH, β-actin).

Quantitative Data Summary

In Vitro Potency Value Assay Reference
IC₅₀ (p38α) 26 nMCell-free kinase assay[1][2][3]
Kᵢ (p38α) 5.8 nM[1]
IC₅₀ (p38β) 102 nMCell-free kinase assay[3]
Kᵢ (p38β) 40 nM[1]
IC₅₀ (LPS-induced TNF-α) 5.9 nMU937 cells[1][2]
IC₅₀ (p38 kinase activity) 1.1 nMU937 cells[1][2]
IC₅₀ (Osteoclast formation) 3 nMRat bone marrow cells[1][2]

Disclaimer: This information is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always consult relevant literature and safety data sheets before handling any chemical compounds.

References

Technical Support Center: (aS)-PH-797804 Atropisomeric Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the atropisomeric stability of (aS)-PH-797804 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is the atropisomeric configuration of this compound in solution at room temperature?

A1: The atropisomeric configuration of this compound is exceptionally stable under ambient conditions.[1] Theoretical calculations using density functional theory predict a high rotational energy barrier of over 30 kcal/mol for the interconversion between the aS and aR atropisomers.[1] This corresponds to a predicted half-life of more than one hundred years at room temperature, indicating that the two atropisomers do not interconvert under normal laboratory conditions.[1] This high stability classifies this compound as a class 3 atropisomer, which is considered suitable for drug development.

Q2: Can I expect racemization of this compound during routine experimental procedures?

Q3: What is the recommended method for separating the atropisomers of PH-797804?

A3: The atropisomers of PH-797804 can be successfully identified and separated using chiral chromatography.[1] Specifically, chiral High-Performance Liquid Chromatography (HPLC) is a common and effective technique for resolving atropisomers. The choice of chiral stationary phase (CSP) is critical for achieving separation. For atropisomers, polysaccharide-based or cyclodextrin-based columns are often effective.

Q4: How was the absolute configuration of the more potent atropisomer, PH-797804, determined?

A4: The absolute configuration of the more potent atropisomer was confirmed to be the aS isomer through small-molecule X-ray diffraction.[1] This experimental confirmation was preceded by molecular modeling, which predicted that the aS isomer would have a more favorable binding affinity for the p38α kinase target compared to the aR isomer.[1] Subsequent p38α kinase assays confirmed that the aS isomer is over 100-fold more potent than the aR isomer.[1]

Troubleshooting Guides

Issue 1: Unexpected Appearance of the aR Isomer in a Sample of Pure this compound
  • Possible Cause 1: Sample Contamination.

    • Troubleshooting Step: Verify the purity of the starting material. If possible, re-analyze a fresh, unopened sample of this compound. Ensure that all glassware and equipment are scrupulously clean to avoid cross-contamination from racemic or aR-enriched batches.

  • Possible Cause 2: On-Column Racemization during Chiral HPLC Analysis.

    • Troubleshooting Step: While unlikely for this compound at ambient temperature, some less stable atropisomers can interconvert on the HPLC column, especially at elevated temperatures. To investigate this, perform the chiral HPLC analysis at a lower temperature (e.g., 10°C or 4°C). If the peak corresponding to the aR isomer is significantly reduced or absent at a lower temperature, on-column racemization may be occurring.

  • Possible Cause 3: Degradation or Racemization under Harsh Experimental Conditions.

    • Troubleshooting Step: Review the experimental protocol for any steps involving high temperatures, extreme pH, or prolonged exposure to high-energy light. If such conditions are present, they are potential sources of racemization. To confirm, take a sample of pure this compound, subject it to the specific harsh condition in isolation, and then re-analyze by chiral HPLC.

Issue 2: Poor Resolution of Atropisomers during Chiral HPLC
  • Possible Cause 1: Suboptimal Chiral Stationary Phase (CSP).

    • Troubleshooting Step: Not all CSPs are effective for all atropisomers. If resolution is poor, screen a variety of CSPs. For N-aryl pyridinone structures, columns with derivatized cellulose or amylose (e.g., Chiralcel® OD, OJ) or cyclodextrin-based phases can be good starting points.

  • Possible Cause 2: Incorrect Mobile Phase Composition.

    • Troubleshooting Step: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase chromatography, alter the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol). The addition of small amounts of additives, such as trifluoroacetic acid or diethylamine, can sometimes improve peak shape and resolution.

  • Possible Cause 3: Temperature Effects.

    • Troubleshooting Step: Temperature can significantly impact chiral recognition. Analyze samples at a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for resolution.

Experimental Protocols

Protocol 1: General Method for Assessing Atropisomeric Stability

This protocol provides a general workflow for determining the atropisomeric stability of this compound under specific experimental conditions (e.g., in a particular solvent at an elevated temperature).

  • Sample Preparation: Prepare a solution of known concentration of this compound in the solvent of interest (e.g., DMSO, ethanol, buffered aqueous solution).

  • Initial Analysis (t=0): Immediately analyze the sample using a validated chiral HPLC method to determine the initial enantiomeric excess (%ee) or the ratio of the aS to aR isomer. This serves as the baseline.

  • Incubation: Place the solution under the desired experimental condition (e.g., in a temperature-controlled incubator at 50°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly or monthly for highly stable compounds), withdraw an aliquot of the solution.

  • Chiral HPLC Analysis: Analyze each aliquot by the same chiral HPLC method to quantify the amount of the aR isomer that has formed.

  • Data Analysis: Plot the percentage of the aS isomer remaining versus time. From this data, the rate of racemization (k) and the half-life (t½) of the atropisomer under those specific conditions can be calculated.

Quantitative Data

As this compound is exceptionally stable, the following tables present hypothetical data to illustrate how experimental results on atropisomeric stability could be structured. Researchers would need to generate their own data for specific conditions.

Table 1: Hypothetical Atropisomeric Stability of this compound in Different Solvents at 70°C.

SolventTime (days)%this compound RemainingHalf-life (t½) (calculated)
DMSO30>99.9%>10 years
Ethanol30>99.9%>10 years
pH 7.4 Buffer30>99.9%>10 years

Table 2: Hypothetical Thermal Stress Testing of this compound in DMSO.

TemperatureIncubation Time%this compound Remaining
100°C24 hours99.8%
120°C24 hours99.5%
150°C24 hours98.2%

Visualizations

experimental_workflow Experimental Workflow for Atropisomeric Stability Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Prepare solution of this compound in solvent of interest initial_hplc t=0 Analysis by Chiral HPLC (Determine initial %ee) prep->initial_hplc incubation Incubate under experimental conditions (e.g., elevated temperature) initial_hplc->incubation timepoint_hplc Time-point analysis by Chiral HPLC incubation->timepoint_hplc At regular intervals data_analysis Calculate racemization rate (k) and half-life (t½) timepoint_hplc->data_analysis

Caption: Workflow for assessing the atropisomeric stability of this compound.

troubleshooting_logic Troubleshooting Logic for aR Isomer Detection start Unexpected aR isomer peak observed in this compound sample check_purity Re-analyze a fresh, pure sample start->check_purity peak_persists aR peak persists? check_purity->peak_persists No aR peak analyze_cold Analyze by chiral HPLC at a lower temperature peak_persists->analyze_cold Yes conclusion1 Initial sample was contaminated peak_persists->conclusion1 No peak_reduces aR peak reduced? analyze_cold->peak_reduces review_protocol Review protocol for harsh conditions (high temp, extreme pH) peak_reduces->review_protocol No conclusion2 On-column racemization is likely peak_reduces->conclusion2 Yes conclusion3 Racemization occurred during the experiment review_protocol->conclusion3 Harsh conditions identified no_issue No issue found with method, re-evaluate experimental design review_protocol->no_issue No harsh conditions

Caption: Decision tree for troubleshooting the appearance of the aR isomer.

References

Potential off-target effects of (aS)-PH-797804

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (aS)-PH-797804, a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of p38 MAPKα and p38 MAPKβ.[1][2][3] It functions as an ATP-competitive inhibitor.[2]

Q2: What is the reported potency of this compound against its primary targets?

The inhibitory potency of this compound has been determined through various assays:

  • IC50 for p38α: 26 nM[1][2][3]

  • IC50 for p38β: 102 nM[1][3]

  • Ki for p38α: 5.8 nM[2]

  • Ki for p38β: 40 nM[2]

Q3: What is known about the off-target effects of this compound?

This compound is characterized by its exceptional selectivity.[4][5][6] Extensive kinase screening has demonstrated minimal off-target activity. It shows over 100-fold selectivity for p38α/β against a panel of 71 other kinases, enzymes, and G-protein coupled receptors (GPCRs), including the related kinases p38γ, p38δ, JNK, and ERK2. In broader kinase panels, the selectivity ratio was found to be greater than 500-fold, with no significant cross-reactivity observed.[4][5][6]

Q4: Has this compound been evaluated in clinical trials?

Yes, this compound has been assessed in Phase I and Phase II clinical trials for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and osteoarthritis.[7][8][9][10] In these studies, it was generally reported to be safe and well-tolerated.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results not consistent with p38 MAPK inhibition. Due to the high selectivity of this compound, off-target effects are unlikely. The observed phenotype may be a novel downstream consequence of p38 MAPK inhibition in your specific experimental system.1. Confirm the inhibition of p38 MAPK in your system by measuring the phosphorylation of a known downstream substrate, such as MAPKAPK2 or ATF2. 2. Conduct a literature search to determine if the observed phenotype has been previously linked to p38 MAPK signaling. 3. Consider performing rescue experiments by introducing a constitutively active form of a downstream effector of p38 MAPK.
Variability in experimental results. This could be due to issues with compound stability, solubility, or experimental technique.1. Ensure the proper storage of this compound at -20°C. 2. Prepare fresh stock solutions in a suitable solvent like DMSO. 3. Verify the final concentration of the compound in your assay and ensure consistent treatment times across experiments.
Lack of a dose-dependent effect. The concentrations used may be outside the optimal range for your specific cell type or assay.1. Perform a dose-response experiment starting from low nanomolar concentrations up to the micromolar range to determine the optimal concentration for your system. 2. Confirm cell viability at higher concentrations to rule out cytotoxicity.

Data on Selectivity of this compound

The following table summarizes the selectivity profile of this compound against other kinases.

Kinase Selectivity vs. p38α Reference
JNK2No inhibition observed[2][3]
ERK PathwayNo inhibitory effect up to 1 µM[2][3]
JNK PathwayNo inhibitory effect up to 1 µM[2][3]
p38γ>100-fold
p38δ>100-fold
Broad Kinase Panel>500-fold[4][5][6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase.

  • Reagents:

    • Recombinant human p38 MAPKα (or other kinase of interest)

    • Kinase buffer

    • ATP

    • Specific peptide substrate for the kinase

    • This compound stock solution (in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the kinase and the peptide substrate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP using a luminescent assay according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot for Downstream Target Inhibition

This protocol is for verifying the on-target activity of this compound in a cellular context.

  • Reagents:

    • Cell line of interest

    • Cell culture medium

    • This compound

    • Stimulant (e.g., LPS, anisomycin)

    • Lysis buffer

    • Primary antibodies (e.g., anti-phospho-MAPKAPK2, anti-total-MAPKAPK2)

    • Secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the extent of inhibition of downstream target phosphorylation.

Visualizations

p38_MAPK_Pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Inflammation Inflammation Cytokine Production MK2->Inflammation Transcription_Factors->Inflammation aS_PH_797804 This compound aS_PH_797804->p38

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

experimental_workflow start Start: Hypothesis of p38 MAPK Involvement in_vitro In Vitro Kinase Assay (Determine IC50) start->in_vitro cellular_assay Cellular Assay (Confirm On-Target Effect) in_vitro->cellular_assay western_blot Western Blot for p-MAPKAPK2 cellular_assay->western_blot phenotypic_assay Phenotypic Assay (e.g., Cytokine Measurement) cellular_assay->phenotypic_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis phenotypic_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for characterizing the effects of this compound.

References

Troubleshooting inconsistent results with (aS)-PH-797804

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (aS)-PH-797804, a potent and selective p38 MAP kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective and potent diarylpyridinone inhibitor of p38 mitogen-activated protein (MAP) kinase.[1] It is the more potent atropisomer, designated as (aS), which binds to the ATP-binding pocket of p38α and p38β, thereby preventing the phosphorylation of downstream substrates.[2][3] Its mechanism is ATP-competitive.[2][3]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for p38α and p38β isoforms. It is approximately 4-fold more selective for p38α over p38β.[4][5] Importantly, it shows minimal to no inhibitory activity against other kinases such as JNK2, ERK2, CDK2, and others at concentrations up to 1 µM.[3][4][5]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Due to the hygroscopic nature of DMSO, it is recommended to use freshly opened solvent for preparing solutions.[2]

Q4: My IC50 values for this compound are inconsistent with published data. What are the potential reasons?

Variations in IC50 values are common and can be influenced by several factors:

  • Assay Conditions: The concentration of ATP used in a cell-free kinase assay will significantly impact the apparent IC50 value of an ATP-competitive inhibitor like this compound.[2]

  • Cell-Based vs. Cell-Free Assays: IC50 values from cell-based assays are often higher than those from biochemical assays due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[4]

  • Cell Line Differences: Different cell lines can have varying levels of p38 MAPK expression, pathway activation, and compensatory signaling, leading to different sensitivities to inhibition.

  • Experimental Parameters: Variations in incubation time, substrate concentration, and detection methods can all contribute to differing IC50 values.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value in a Cell-Free Kinase Assay
Potential Cause Troubleshooting Step
High ATP Concentration This compound is an ATP-competitive inhibitor. A high concentration of ATP in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition. Solution: Determine the Km of p38 for ATP in your assay system and use an ATP concentration at or below the Km.
Inactive Compound Improper storage or handling may have led to compound degradation. Solution: Prepare a fresh stock solution of this compound from a new aliquot or vial. Verify the concentration and purity of the stock solution.
Inactive Enzyme The p38 kinase enzyme may have lost activity. Solution: Test the activity of your p38 enzyme with a known activator and substrate as a positive control. Use a fresh batch of enzyme if necessary.
Assay Interference Components of your assay buffer (e.g., high concentrations of detergents) may interfere with the inhibitor-enzyme interaction. Solution: Review your assay buffer composition and compare it to established protocols. Test the effect of individual buffer components on inhibitor potency.
Issue 2: Reduced or No Effect in a Cell-Based Assay
Potential Cause Troubleshooting Step
Poor Cell Permeability The compound may not be efficiently entering the cells. Solution: While this compound has demonstrated cellular activity, permeability can vary between cell lines. Consider using permeabilization agents in initial experiments to confirm intracellular target engagement, though this is not suitable for all downstream assays.
Drug Efflux The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). Solution: Test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors.
Compensatory Signaling Inhibition of the p38 MAPK pathway may lead to the activation of alternative signaling pathways that produce a similar phenotype. Solution: Perform a time-course experiment to observe the duration of inhibition. Analyze the activation state of other related pathways (e.g., JNK, ERK) by Western blot.
Cell Line Resistance The chosen cell line may have mutations in the p38 MAPK pathway or express low levels of the target. Solution: Confirm the expression and activation of p38 MAPK in your cell line in response to a known stimulus (e.g., LPS, anisomycin). Consider using a different cell line with a well-characterized p38 MAPK pathway.
Compound Degradation in Media The compound may be unstable in the cell culture media over the course of the experiment. Solution: Prepare fresh dilutions of this compound in media for each experiment. For longer-term studies, consider replenishing the media with fresh compound at regular intervals.
Issue 3: Unexpected Phenotype or Off-Target Effects
Potential Cause Troubleshooting Step
Broad Inhibition of p38 Isoforms This compound inhibits both p38α and p38β. The observed phenotype may be a result of inhibiting both isoforms, which can have distinct and sometimes opposing roles. Solution: If possible, use more specific genetic approaches (e.g., siRNA, CRISPR) to dissect the roles of individual p38 isoforms.
Modulation of Non-Canonical Pathways While highly selective, at high concentrations, off-target effects are always a possibility. The p38 pathway is complex and can influence other signaling cascades. Solution: Use the lowest effective concentration of this compound. Include a structurally distinct p38 inhibitor as a control to confirm that the observed phenotype is due to p38 inhibition.
Tachyphylaxis Prolonged exposure to the inhibitor can lead to a rapid loss of efficacy. Solution: Conduct time-course experiments to monitor the duration of the inhibitory effect. Investigate potential feedback mechanisms or receptor desensitization.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
p38αCell-free26[6]
p38βCell-free102[6]
LPS-induced TNF-α productionHuman U937 cells5.9[4]
p38 kinase activityHuman U937 cells1.1[4]
RANKL/M-CSF-induced osteoclast formationPrimary rat bone marrow cells3[4]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesEndpointED50 (mg/kg)Reference
LPS-induced TNF-αRatInhibition of TNF-α0.07[2][4]
LPS-induced TNF-αCynomolgus MonkeyInhibition of TNF-α0.095[2][4]

Experimental Protocols

Protocol 1: Cell-Free p38α Kinase Assay
  • Reagents:

    • Recombinant human p38α kinase

    • Biotinylated ATF2 substrate

    • This compound stock solution (in DMSO)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

    • ATP solution

    • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 4 µL of the p38α enzyme and biotinylated ATF2 substrate solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (at a final concentration equal to the Km of p38α for ATP).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated substrate according to the detection reagent manufacturer's instructions.

    • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Assay for Inhibition of TNF-α Production
  • Cell Line: Human monocytic U937 cells.

  • Reagents:

    • This compound stock solution (in DMSO)

    • Lipopolysaccharide (LPS)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • TNF-α ELISA kit

  • Procedure:

    • Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the diluted inhibitor or DMSO (vehicle control) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.

    • Calculate the percent inhibition of TNF-α production for each concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.

Visualizations

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPS, Cytokines, Stress) Upstream_Kinases Upstream Kinases (MKK3/6) Extracellular_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK (α, β, γ, δ) Upstream_Kinases->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylates aS_PH_797804 This compound aS_PH_797804->p38_MAPK inhibits Cellular_Responses Cellular Responses (Inflammation, Apoptosis, etc.) Downstream_Substrates->Cellular_Responses

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.

troubleshooting_workflow Inconsistent_Results Inconsistent Results with This compound Check_Compound 1. Verify Compound Integrity - Fresh stock? - Correct storage? Inconsistent_Results->Check_Compound Review_Assay 2. Review Assay Parameters - Cell-free vs. Cellular? - ATP concentration? Check_Compound->Review_Assay Validate_System 3. Validate Biological System - Cell line viability? - p38 activation? Review_Assay->Validate_System Cell_Free_Issue Cell-Free Assay Issue Validate_System->Cell_Free_Issue If Cell-Free Cellular_Issue Cellular Assay Issue Validate_System->Cellular_Issue If Cellular Optimize_ATP Optimize ATP Conc. Cell_Free_Issue->Optimize_ATP Check_Enzyme Check Enzyme Activity Cell_Free_Issue->Check_Enzyme Check_Permeability Investigate Permeability/ Efflux Cellular_Issue->Check_Permeability Check_Off_Target Assess Off-Target/ Compensatory Pathways Cellular_Issue->Check_Off_Target

Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: (aS)-PH-797804 Cytotoxicity Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, (aS)-PH-797804. The information is designed to help optimize cytotoxicity assays and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α and p38β isoforms.[1][2][3] It functions as an ATP-competitive inhibitor.[4] The p38 MAPK pathway is a key regulator of cellular responses to inflammatory cytokines and stress.[1][5] Therefore, the primary role of this compound is anti-inflammatory.[3][6]

Q2: Does this compound exhibit direct cytotoxicity?

The primary activity of this compound is not direct cytotoxicity. As a p38 MAPK inhibitor, its main function is to modulate inflammatory responses.[6] However, like many kinase inhibitors, it can exhibit cytotoxic effects at higher concentrations. For instance, a 50% cytotoxic concentration (CC50) of 19.97 μM has been reported in Caco-2 cells after 48 hours of treatment.[4] It is also important to note that inhibition of the p38 MAPK pathway can sensitize cancer cells to other chemotherapeutic agents, such as cisplatin.[7]

Q3: What cell lines are appropriate for testing the cytotoxicity of this compound?

The choice of cell line is critical and should be guided by the research question.

  • For assessing anti-inflammatory effects: Human monocytic cell lines like U937 are suitable, as this compound has been shown to block LPS-induced TNF-α production in these cells.[4]

  • For assessing direct cytotoxicity: A variety of cell lines can be used. It is advisable to select cell lines where the p38 MAPK pathway is active. A baseline assessment of p38 MAPK phosphorylation (activation) in your chosen cell line is recommended.

  • For assessing chemo-sensitization: Cancer cell lines, particularly those known to be resistant to certain chemotherapies, would be appropriate to investigate if this compound can enhance the cytotoxic effects of other drugs.[2][7]

Q4: What is a suitable starting concentration range for this compound in a cytotoxicity assay?

A wide concentration range should be tested initially to determine the IC50 (half-maximal inhibitory concentration) or CC50 value. Based on available data, a starting range from low nanomolar (nM) to high micromolar (µM) is recommended. For example, you could use a serial dilution series spanning from 1 nM to 100 µM.[8] The reported CC50 of ~20 µM in Caco-2 cells can serve as a reference point for the upper end of your concentration range.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS/media. Use calibrated pipettes and practice consistent pipetting technique.
No cytotoxic effect observed The chosen cell line may be insensitive to this compound, the drug concentration may be too low, or the incubation time is too short.Confirm p38 MAPK pathway activity in your cell line. Test a broader range of drug concentrations. Extend the incubation period (e.g., 24, 48, 72 hours). Consider co-treatment with a known cytotoxic agent to assess for sensitization.
High background signal in control wells Contamination of cell culture, high metabolic activity of cells, or issues with the assay reagent.Regularly check cell cultures for contamination. Optimize cell seeding density to avoid overgrowth. Ensure the assay reagent is properly stored and prepared according to the manufacturer's instructions.
Precipitation of this compound in culture medium Poor solubility of the compound at higher concentrations.Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Briefly sonicate the stock solution to aid dissolution.
Inconsistent results between experiments Variation in cell passage number, reagent quality, or experimental conditions.Use cells within a consistent and low passage number range. Use fresh reagents and media for each experiment. Maintain consistent incubation times, temperatures, and CO2 levels.

Quantitative Data Summary

Compound Cell Line Assay Type Parameter Value Reference
This compoundCaco-2CytotoxicityCC5019.97 µM (48h)[4]
PH-797804p38α (cell-free)Kinase AssayIC5026 nM[4]
PH-797804p38β (cell-free)Kinase AssayIC50102 nM[9]
PH-797804U937 cellsTNF-α productionIC505.9 nM[4]

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol outlines a standard procedure for assessing cell viability based on the metabolic activity of cells, which is a common method for determining cytotoxicity.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same final concentration of DMSO).

    • Include wells with cells and vehicle control (100% viability) and wells with medium only (background control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other values.

    • Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control wells.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50/CC50 value.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2, CREB) p38_MAPK->Downstream_Targets aS_PH_797804 This compound aS_PH_797804->p38_MAPK Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream_Targets->Cellular_Response

Caption: The p38 MAPK signaling cascade.

Cytotoxicity_Assay_Workflow cluster_planning 1. Assay Planning cluster_execution 2. Experiment Execution cluster_analysis 3. Data Analysis Select_Cell_Line Select Appropriate Cell Line Optimize_Seeding Optimize Cell Seeding Density Select_Cell_Line->Optimize_Seeding Seed_Cells Seed Cells in 96-well Plate Optimize_Seeding->Seed_Cells Treat_Cells Treat Cells and Incubate Seed_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Cells Perform_Assay Perform Viability Assay (e.g., MTT) Treat_Cells->Perform_Assay Measure_Signal Measure Signal (e.g., Absorbance) Perform_Assay->Measure_Signal Calculate_Viability Calculate % Viability vs. Control Measure_Signal->Calculate_Viability Determine_IC50 Determine IC50/CC50 Calculate_Viability->Determine_IC50

Caption: A typical experimental workflow.

References

How to ensure complete dissolution of (aS)-PH-797804

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of (aS)-PH-797804 for experimental use.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the dissolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[1][2]

Q2: I am observing incomplete dissolution or precipitation of this compound in DMSO. What should I do?

A2: If you encounter incomplete dissolution, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution in a water bath set to 37°C for a short period.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]

  • Vortexing: Vigorous vortexing can help to break up any aggregates and promote dissolution.

  • Solvent Quality Check: Ensure you are using anhydrous, high-purity DMSO.[1][2]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: No, this compound is poorly soluble in aqueous solutions. Direct dissolution in buffers like PBS will result in very low concentrations of the dissolved compound. For cell-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Q4: Are there alternative solvents to DMSO for in vitro studies?

A4: While DMSO is the most common solvent, some studies may require alternatives. Based on available data, this compound also shows solubility in Dimethylformamide (DMF) and Ethanol.[3] However, the solubility in these solvents is generally lower than in DMSO. Always perform a small-scale solubility test before preparing a large stock solution.

Q5: How should I prepare this compound for in vivo animal studies?

A5: For in vivo administration, a common formulation involves a multi-component solvent system. One suggested protocol is to first dissolve the compound in DMSO, then dilute it with a vehicle such as a mixture of PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[1] It is critical to ensure the final solution is clear and homogenous before administration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO14 - 9629.3 - 201.1Solubility can vary; use of ultrasonic treatment and fresh DMSO is recommended.[1][2][3]
DMF12.526.2
Ethanol2.55.2
DMSO:PBS (pH 7.2) (1:5)0.160.33
Corn Oil (with 10% DMSO)≥ 2.5≥ 5.24Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Weigh out the desired amount of this compound powder into a sterile vial. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 23.87 mg of the compound (Molecular Weight: 477.3 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualization

G cluster_0 Troubleshooting Dissolution Issues with this compound start Start: Incomplete Dissolution Observed check_solvent Is the DMSO anhydrous and high-purity? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No sonicate Apply Sonication for 10-15 minutes check_solvent->sonicate Yes use_fresh_dmso->sonicate gentle_heat Gentle Warming (37°C water bath) sonicate->gentle_heat vortex Vortex Vigorously gentle_heat->vortex check_dissolution Is the compound fully dissolved? vortex->check_dissolution success Complete Dissolution Achieved check_dissolution->success Yes consult_specialist Consult Technical Support check_dissolution->consult_specialist No

Caption: Troubleshooting workflow for dissolving this compound.

References

Negative and positive controls for (aS)-PH-797804 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the p38 MAPK inhibitor, (aS)-PH-797804.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1] It specifically targets the p38α and p38β isoforms.[2][3] The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4] By inhibiting p38 MAPK, this compound exerts anti-inflammatory effects.[1]

This compound is the more active atropisomer of a racemic pair. Due to restricted rotation around a chemical bond, PH-797804 exists as two stable, non-interconverting isomers (atropisomers).[5] The (aS) isomer is significantly more potent (>100-fold) than its (aR) counterpart in inhibiting p38α kinase.[4][5]

Q2: What are the essential positive controls for an experiment using this compound?

To ensure your experimental system is working correctly, you should include the following positive controls:

  • System Activator/Inflammatory Stimulus: This is a known agonist used to activate the p38 MAPK pathway and induce the biological response you intend to inhibit. Common examples include Lipopolysaccharide (LPS) for immune cells like monocytes and macrophages, or cytokines like TNF-α and IL-1β.[2][4][6] This control validates that your cells are responsive and the pathway is inducible.

  • Alternative Pathway Inhibitor: Using a different, well-characterized p38 MAPK inhibitor (e.g., SB203580, Doramapimod/BIRB 796) can confirm that the observed biological effect is indeed due to the inhibition of the p38 MAPK pathway.[7]

Q3: What are the critical negative controls to include in my this compound experiment?

Proper negative controls are crucial for interpreting your results and ruling out off-target or non-specific effects.

  • Vehicle Control: The solvent used to dissolve this compound (commonly DMSO) must be added to a set of cells at the same final concentration used for the drug treatment. This control accounts for any potential effects of the solvent on the cells.

  • Unstimulated Control: This group of cells receives no inflammatory stimulus (e.g., no LPS). It establishes the basal level of your measured readout (e.g., cytokine secretion), against which the stimulated response is compared.

  • Inactive Atropisomer Control: The less active (aR)-atropisomer of PH-797804 (PH-797805) serves as an excellent negative control.[4] Its inclusion at the same concentration as the active compound can demonstrate the specificity of the observed inhibition for the (aS) isomer.[5]

Troubleshooting Guide

Problem: I am not observing any inhibition of cytokine production with this compound.

  • Is the p38 MAPK pathway active?

    • Solution: Confirm that your positive control (inflammatory stimulus, e.g., LPS) is effectively inducing the production of the target cytokine (e.g., TNF-α) and activating the p38 pathway. You can measure the phosphorylation of p38 MAPK or its downstream substrate, MK2, via Western Blot or ELISA as a direct confirmation of pathway activation.[2][7]

  • Is the compound active and used at the correct concentration?

    • Solution: Verify the source and purity of your this compound. Ensure you are using the correct (aS) atropisomer, as the racemate or the (aR) isomer are significantly less potent.[4] Consult the literature for effective concentrations in your specific cell type or assay system. IC50 values can range from low nanomolar in cell-free and cellular assays.[7] Perform a dose-response curve to determine the optimal concentration for your experiment.

  • Is the experimental timing appropriate?

    • Solution: The timing of stimulus and inhibitor addition is critical. Typically, cells are pre-incubated with the inhibitor for a period (e.g., 1 hour) before the inflammatory stimulus is added.[7] Review your protocol to ensure the timing allows for the inhibitor to engage its target before the pathway is activated.

Problem: My vehicle control shows high levels of cell death or altered cytokine production.

  • Is the solvent concentration too high?

    • Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells (including "untreated" controls) and is at a non-toxic level, typically ≤ 0.1%. If toxicity is still an issue, you may need to test lower solvent concentrations or explore alternative solvents.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various systems. The half-maximal inhibitory concentration (IC50) is a key measure of its effectiveness.

Assay TypeCell Line / SystemTarget ReadoutIC50 (nM)Reference
Enzyme Activity Recombinant p38α KinaseKinase Activity26[2][7]
Enzyme Activity Recombinant p38β KinaseKinase Activity102[3]
Cell-Based Assay Human U937 Monocytic CellsLPS-induced TNF-α5.9[2][7]
Cell-Based Assay Human U937 Monocytic Cellsp38 Kinase Activity1.1[7]
Cell-Based Assay Human Whole BloodLPS-induced TNF-α85[4]
Cell-Based Assay Primary Rat Bone MarrowRANKL/M-CSF Osteoclast Formation3[2][7]

Key Experimental Protocols

Protocol: Inhibition of LPS-Induced TNF-α Production in Human Monocytes

This protocol outlines a typical experiment to measure the inhibitory effect of this compound on TNF-α production in cultured human monocytes.

  • Cell Plating: Seed human monocytes (e.g., from PBMC isolation or THP-1 cell line) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare solutions for your controls: vehicle only, an alternative p38 inhibitor (positive control), and the inactive (aR)-atropisomer (negative control).

  • Pre-incubation with Inhibitor: Carefully remove the medium from the cells and add the prepared compound and control solutions. Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add Lipopolysaccharide (LPS) to all wells except the "Unstimulated Control" wells to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2 to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well for analysis.

  • Quantification of TNF-α: Measure the concentration of TNF-α in the supernatants using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control. Plot the results to determine the IC50 value.

Visualizations

Signaling Pathway

p38_MAPK_Pathway cluster_stimulus External Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects LPS/TNFa LPS / TNF-α MAP3K MAP3K (e.g., TAK1) LPS/TNFa->MAP3K MKK36 MKK3 / MKK6 MAP3K->MKK36 p38 p38 MAPK MKK36->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Cytokines Pro-inflammatory Cytokine mRNA (TNF-α, IL-1β) MK2->Cytokines mRNA Stabilization Release Cytokine Release Cytokines->Release Inhibitor This compound Inhibitor->p38 experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_controls Key Controls Prepared in Step 2 A 1. Plate Cells (e.g., Monocytes) B 2. Prepare Controls & this compound A->B C 3. Pre-incubate cells with Inhibitors / Controls (1 hr) B->C Neg_Ctrl Negative Controls: - Vehicle (DMSO) - Unstimulated - Inactive (aR)-isomer B->Neg_Ctrl Pos_Ctrl Positive Controls: - LPS Stimulation - Alternative p38 Inhibitor B->Pos_Ctrl D 4. Add Inflammatory Stimulus (e.g., LPS to all except unstimulated) C->D E 5. Incubate (4-6 hrs) D->E F 6. Collect Supernatant E->F G 7. Measure Cytokine Levels (e.g., TNF-α ELISA) F->G H 8. Analyze Data & Calculate IC50 G->H controls_logic Exp Experimental Group Cells + LPS + this compound PC1 Positive Control (System Activity) Cells + LPS + Vehicle Exp->PC1 Compare Inhibition PC2 Positive Control (Mechanism) Cells + LPS + Alt. p38i Exp->PC2 Confirm Mechanism NC2 Negative Control (Specificity) Cells + LPS + Inactive (aR)-isomer Exp->NC2 Confirm Specificity NC1 Negative Control (Basal Level) Cells + Vehicle (No LPS) PC1->NC1 Confirm Stimulation NC3 Negative Control (Vehicle Effect) Cells + Vehicle + LPS PC1->NC3 Identical to PC1, shows vehicle has no effect

References

Minimizing variability in experiments with (aS)-PH-797804

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the p38 MAP kinase inhibitor, (aS)-PH-797804.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to variability in experimental results with this compound.

1. Compound Handling and Storage

  • Question: I'm seeing inconsistent results between experiments. Could my handling of this compound be a factor?

  • Answer: Yes, improper handling and storage can significantly impact the compound's stability and activity. To ensure consistency:

    • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Storage: Store stock solutions at -20°C or lower for long-term stability.

    • Working Solutions: When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and controls. Determine the solvent level that minimizes impact on kinase activity and signal.[1]

2. In Vitro Kinase Assays

  • Question: My IC50 values for this compound vary between different kinase assay formats. Why is this happening?

  • Answer: Discrepancies in IC50 values across different assay formats are common and can be attributed to several factors:

    • ATP Concentration: this compound is an ATP-competitive inhibitor.[2] Therefore, the apparent IC50 value will be highly dependent on the ATP concentration used in the assay. For comparable results, it is crucial to use an ATP concentration that is close to the Km value for the specific p38 kinase isoform being tested.[3]

    • Enzyme and Substrate Concentrations: Using unsaturated concentrations of the enzyme or substrate can lead to variability. Ensure that the reaction is in the linear range with respect to both enzyme and substrate concentrations.

    • Assay Technology: Different detection methods (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can be prone to different types of interference.[1][4] For example, some compounds may fluoresce or quench signals, leading to false positives or negatives.[1]

  • Question: I'm observing high background noise in my p38 kinase assay. What are the potential causes?

  • Answer: High background can be caused by:

    • Reagent Purity: Impurities in ATP, substrates, or buffers can affect reaction kinetics.[1]

    • Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the background signal, especially at higher enzyme concentrations.[4]

    • Non-specific Binding: In assays involving antibodies, non-specific binding can be a significant source of background. Ensure proper blocking steps and antibody titrations are performed.

3. Cell-Based Assays

  • Question: The potency of this compound is much lower in my cell-based assay compared to the biochemical assay. What could be the reason?

  • Answer: This is a frequent observation in drug discovery and can be due to:

    • Cellular ATP Concentration: Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP concentrations often used in biochemical assays.[3] This high level of cellular ATP can outcompete the inhibitor, leading to a decrease in apparent potency.[3]

    • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.

    • Compound Stability: this compound may be unstable in cell culture media or subject to metabolism by the cells.[3]

    • Protein Binding: The inhibitor can bind to proteins in the cell culture serum, reducing its free concentration available to interact with the target.

  • Question: I'm seeing high variability in my cell viability or cytokine production assays. How can I improve reproducibility?

  • Answer: High variability in cell-based assays can often be traced back to inconsistencies in cell culture and plating techniques:

    • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before seeding to achieve uniform cell distribution in the wells.[3] Inconsistent pipetting can also contribute to this issue.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound and affect cell growth.[3] To mitigate this, consider not using the outermost wells or filling them with sterile media or PBS.[3]

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Changes in cell morphology can indicate changes in metabolism that could affect your assay.[5]

    • Inconsistent Incubation Times: Adhere to a strict incubation schedule for both compound treatment and the addition of assay reagents.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in various experimental systems.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / KiReference
p38αCell-free kinase assayIC50 = 26 nM[2][6]
p38αCell-free kinase assayKi = 5.8 nM[2]
p38βCell-free kinase assayKi = 40 nM[2]
p38βCell-free kinase assayIC50 = 102 nM[6]
JNK2Cell-free kinase assayNo inhibition[2][6]

Table 2: Cellular Activity of this compound

Cell Line/SystemAssayEndpointIC50Reference
U937 (human monocytic)LPS-inducedTNF-α production5.9 nM[2][6]
U937 (human monocytic)LPS-inducedp38 kinase activity1.1 nM[2][6]
Primary rat bone marrow cellsRANKL/M-CSF-inducedOsteoclast formation3 nM[2][6]
Human PBMCLPS-inducedTNF-α release15 nM[6]
Human monocytesLPS-inducedTNF-α production3.4 nM[6]

Table 3: In Vivo Efficacy of this compound

Animal ModelEndpointED50Reference
Rat (endotoxin challenge)Inhibition of inflammatory response0.07 mg/kg[2][6]
Cynomolgus monkey (endotoxin challenge)Inhibition of inflammatory response0.095 mg/kg[2][6]

Experimental Protocols

Protocol 1: In Vitro p38α Kinase Assay

  • Reagents:

    • Recombinant human p38α

    • Biotinylated substrate peptide (e.g., Biotin-ATF2)

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • ATP solution

    • This compound serial dilutions

    • Detection reagents (e.g., Streptavidin-coated plates, phospho-specific antibody, secondary antibody-HRP conjugate, TMB substrate)

  • Procedure:

    • Add kinase buffer to the wells of a microplate.

    • Add serial dilutions of this compound or vehicle control (e.g., DMSO).

    • Add the p38α enzyme and substrate peptide solution and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for p38α.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

    • Wash and add a secondary antibody-HRP conjugate.

    • Wash and add TMB substrate.

    • Stop the color development with a stop solution and read the absorbance at the appropriate wavelength.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Assay for Inhibition of LPS-Induced TNF-α Production

  • Reagents:

    • Human monocytic cell line (e.g., U937) or primary human PBMCs

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Lipopolysaccharide (LPS)

    • This compound serial dilutions

    • TNF-α ELISA kit

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere or stabilize overnight.

    • Pre-treat the cells with serial dilutions of this compound or vehicle control for 1 hour.

    • Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).

    • Incubate for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate IC50 values by fitting the dose-response data to a suitable model.

Visualizations

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines (e.g., UV, LPS, TNF-α) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MK2/3, PRAK) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB, MEF2C) p38_MAPK->Transcription_Factors aS_PH_797804 This compound aS_PH_797804->p38_MAPK Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Kinases->Inflammatory_Response Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Variability in Results Assay_Type Which type of assay? Start->Assay_Type In_Vitro In Vitro (Biochemical) Assay_Type->In_Vitro Biochemical Cell_Based Cell-Based Assay_Type->Cell_Based Cellular Check_ATP Check ATP Concentration (use Km value) In_Vitro->Check_ATP Check_Plating Ensure Uniform Cell Seeding Cell_Based->Check_Plating Check_Reagents Verify Reagent Purity and Concentrations Check_ATP->Check_Reagents Check_Handling Review Compound Handling (storage, freeze-thaw) Check_Reagents->Check_Handling Consistent_Results Consistent Results Check_Handling->Consistent_Results Check_Cells Verify Cell Health and Passage Number Check_Plating->Check_Cells Check_Edge_Effects Mitigate Edge Effects Check_Cells->Check_Edge_Effects Check_Stability Assess Compound Stability in Media Check_Edge_Effects->Check_Stability Check_Stability->Check_Handling

Caption: A logical workflow for troubleshooting sources of variability.

References

Validation & Comparative

Unveiling the Selectivity of (aS)-PH-797804: A Comparative Analysis Against JNK and ERK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for accurate experimental outcomes and therapeutic development. This guide provides a comprehensive comparison of the p38 mitogen-activated protein kinase (MAPK) inhibitor, (aS)-PH-797804, against representative inhibitors of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.

This compound has emerged as a potent and highly selective inhibitor of p38α MAPK, a key player in inflammatory signaling cascades.[1][2][3][4] Its utility in research and potential as a therapeutic agent hinges on its minimal off-target effects, particularly against closely related MAPKs such as JNK and ERK. This guide presents a detailed analysis of its selectivity profile, supported by experimental data and protocols, to aid researchers in its effective application.

Kinase Inhibitor Selectivity Profile

The following table summarizes the in vitro kinase inhibitory potency of this compound and two widely used inhibitors for the JNK and ERK pathways, SP600125 and U0126, respectively. The data highlights the exceptional selectivity of this compound for p38 MAPK over JNK and ERK.

InhibitorPrimary Target(s)IC50 (p38α)IC50 (p38β)IC50 (JNK1)IC50 (JNK2)IC50 (JNK3)IC50 (MEK1)IC50 (MEK2)Notes
This compound p38α MAPK26 nM[1]102 nM[1]>1 µM[1]>1 µM[1]Not Reported>1 µM[1]>1 µM[1]Demonstrates no inhibitory effect on JNK (c-Jun phosphorylation) or ERK (ERK phosphorylation) pathways in cellular assays at concentrations up to 1 µM.[1]
SP600125 JNK1/2/3>10 µM>10 µM40 nM[5]40 nM[5]90 nM[5]>10 µM>10 µMExhibits over 100-fold selectivity for JNKs compared to ERK2 and p38.[5]
U0126 MEK1/2>10 µM>10 µM>10 µM>10 µM>10 µM70 nM[6][7]60 nM[6][7]A potent and selective non-competitive inhibitor of MEK1 and MEK2 with little to no effect on JNK or p38 kinases.[6][7]

Signaling Pathway Overview

The following diagram illustrates the canonical signaling pathways for p38 MAPK, JNK, and ERK, highlighting the points of inhibition for this compound, SP600125, and U0126.

MAPK_Pathways cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Stimuli Stress / Cytokines / Growth Factors MAPKKK MEKKs, TAK1, etc. Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MAPK MKK3_6->p38 MKK4_7->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK p38_targets Transcription Factors (ATF2, CREB, etc.) p38->p38_targets JNK_targets Transcription Factors (c-Jun, etc.) JNK->JNK_targets ERK_targets Transcription Factors (Elk-1, c-Fos, etc.) ERK->ERK_targets PH797804 This compound PH797804->p38 SP600125 SP600125 SP600125->JNK U0126 U0126 U0126->MEK1_2

MAPK Signaling Pathways and Inhibitor Targets.

Experimental Protocols

To validate the selectivity of kinase inhibitors, robust and well-defined in vitro kinase assays are essential. Below are detailed protocols for assessing JNK and ERK kinase activity, which can be adapted to test the inhibitory effects of compounds like this compound.

JNK Kinase Assay Protocol (In Vitro)

This protocol is based on the principle of immunoprecipitating JNK from cell lysates and then measuring its kinase activity using a recombinant substrate and radiolabeled ATP.

Materials:

  • Cell lysate from stimulated cells (e.g., treated with anisomycin)

  • Anti-JNK antibody

  • Protein A/G agarose beads

  • JNK Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

  • Recombinant c-Jun (1-79) fusion protein (substrate)

  • [γ-³²P]ATP (10 µCi/reaction)

  • Cold ATP (to a final concentration of 50-100 µM)

  • 4x SDS-PAGE loading buffer

  • Wash Buffer (e.g., TBS with 0.1% Triton X-100)

  • Phosphorimager screen and cassette

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Immunoprecipitation of JNK:

    • To 200-500 µg of cell lysate, add 1-2 µg of anti-JNK antibody.

    • Incubate with gentle rocking for 2-4 hours at 4°C.

    • Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Kinase Reaction:

    • Resuspend the washed beads in 30 µL of JNK Kinase Buffer.

    • Add 1 µg of recombinant c-Jun substrate.

    • To initiate the reaction, add 10 µL of a solution containing [γ-³²P]ATP and cold ATP in JNK Kinase Buffer.

    • Incubate at 30°C for 20-30 minutes with occasional gentle mixing.

  • Termination and Analysis:

    • Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

    • Expose the membrane to a phosphorimager screen to detect the radiolabeled, phosphorylated c-Jun.

    • Quantify the band intensity to determine JNK kinase activity.

ERK Kinase Assay Protocol (In Vitro)

This protocol outlines a non-radioactive, cell-based assay to measure ERK phosphorylation, a direct indicator of its activation.

Materials:

  • Cells cultured in a 96-well plate

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Fixative solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with the test inhibitor (e.g., this compound or U0126) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., PMA) for 15-30 minutes to activate the ERK pathway.

  • Immunostaining:

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against phospho-ERK diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the fluorescence intensity of phospho-ERK in the nucleus and/or cytoplasm to determine the level of ERK activation.

Conclusion

The data presented in this guide unequivocally demonstrates the high selectivity of this compound for p38α MAPK. Its negligible activity against JNK and ERK pathways, even at concentrations significantly higher than its p38α IC50, underscores its value as a precise tool for dissecting p38-mediated signaling events. For researchers investigating the roles of JNK and ERK, the use of specific inhibitors like SP600125 and U0126, respectively, is recommended to avoid confounding results from off-target effects. The provided experimental protocols offer a framework for independently verifying inhibitor selectivity and ensuring the reliability of experimental findings.

References

A Head-to-Head Battle of p38 Inhibitors: (aS)-PH-797804 vs. SB203580

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, the p38 mitogen-activated protein kinase (MAPK) pathway has been a focal point for therapeutic intervention in inflammatory diseases and cancer. Among the myriad of small molecules developed to target this pathway, (aS)-PH-797804 and SB203580 have emerged as critical research tools. This guide provides a detailed comparison of these two inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and protocols.

Executive Summary

This compound is a highly potent and selective, ATP-competitive inhibitor of p38α and p38β isoforms.[1][2] It is the more active atropisomer of a racemic mixture and exhibits excellent in vitro and in vivo efficacy.[3][4] SB203580 is a widely used first-generation p38 MAPK inhibitor that also targets the α and β isoforms by binding to the ATP pocket.[5][6][7] However, at higher concentrations, SB203580 is known to have off-target effects, including the inhibition of other kinases such as protein kinase B (PKB/Akt) and Raf-1 activation.[5] This difference in selectivity is a critical consideration for researchers designing experiments to probe the specific role of p38 MAPK.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and SB203580, highlighting their potency against p38 MAPK isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions.

ParameterThis compoundSB203580Reference
Target(s) p38α, p38βp38α, p38β[1][6]
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor[2][5]
IC50 (p38α, cell-free) 26 nM~300-500 nM[1][8][9]
IC50 (p38β, cell-free) 102 nMNot widely reported[1]
Ki (p38α) 5.8 nMNot widely reported[2]
Ki (p38β) 40 nMNot widely reported[2]
Cellular IC50 (LPS-induced TNF-α in U937 cells) 5.9 nM~0.3-0.5 µM (in THP-1 cells)[8][9]
Known Off-Targets Minimal; does not inhibit JNK2, ERK, IKKs, etc. at up to 1 µMPKB/Akt, Raf-1 (at higher concentrations)[5][8]

Signaling Pathway and Inhibitor Action

The p38 MAPK signaling cascade is a crucial pathway that responds to cellular stress and inflammatory cytokines. The following diagram illustrates the canonical pathway and the points of inhibition for both this compound and SB203580.

p38_pathway extracellular Stress Stimuli / Cytokines (e.g., UV, LPS, TNF-α) receptor Receptor extracellular->receptor tak1 MAPKKK (e.g., TAK1) receptor->tak1 mkk36 MAPKK (MKK3/6) tak1->mkk36 phosphorylates p38 p38 MAPK (α, β, γ, δ) mkk36->p38 phosphorylates downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->downstream phosphorylates inhibitor This compound SB203580 inhibitor->p38 response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to evaluate p38 MAPK inhibitors.

In Vitro p38α Kinase Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of p38α.

1. Materials and Reagents:

  • Recombinant active p38α MAPK enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., ATF2)

  • ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays)

  • Test compounds (this compound, SB203580) dissolved in DMSO

  • 96-well plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical concentration range is 1 nM to 100 µM.

  • In a 96-well plate, add the kinase assay buffer, the test compound or vehicle (DMSO), and the recombinant p38α MAPK enzyme.

  • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and quantify the phosphorylation of the substrate.

    • Radioactive method: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which correlates with kinase activity, using a luminescence-based assay.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-p38 MAPK

This assay assesses the ability of the inhibitors to block p38 MAPK activation in a cellular context.

1. Cell Culture and Treatment:

  • Plate cells (e.g., macrophages like RAW 264.7 or monocytic U937) in appropriate culture dishes and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound or SB203580 for 1-2 hours.

  • Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) or anisomycin, for a predetermined time (e.g., 15-30 minutes).

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

4. Data Analysis:

  • Quantify the band intensities for phospho-p38 and total p38 using densitometry software.

  • Normalize the phospho-p38 signal to the total p38 signal for each sample.

  • Compare the levels of phosphorylated p38 in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for comparing the efficacy of p38 MAPK inhibitors.

inhibitor_workflow start Start: Select p38 Inhibitors (this compound vs. SB203580) biochemical Biochemical Assays (In Vitro Kinase Assay) start->biochemical cellular Cellular Assays (Western Blot, Cytokine Release) start->cellular potency Determine IC50/Ki (Potency) biochemical->potency cellular->potency selectivity Kinase Selectivity Profiling potency->selectivity off_target Identify Off-Targets selectivity->off_target invivo In Vivo Models (e.g., Animal models of inflammation) off_target->invivo efficacy_toxicity Assess Efficacy and Toxicity invivo->efficacy_toxicity conclusion Conclusion: Comparative Profile of Inhibitors efficacy_toxicity->conclusion

Caption: A general experimental workflow for kinase inhibitor comparison.

Conclusion

Both this compound and SB203580 are valuable tools for studying the p38 MAPK pathway. However, their distinct selectivity profiles dictate their optimal applications. This compound, with its high potency and superior selectivity, is the preferred choice for experiments aiming to specifically dissect the roles of p38α and p38β without confounding off-target effects. SB203580, while a potent p38 inhibitor, should be used with caution, particularly at higher concentrations, and its potential effects on other signaling pathways must be considered when interpreting results. For researchers embarking on studies involving p38 MAPK inhibition, a thorough understanding of these differences is paramount for generating clear and unambiguous data.

References

Kinase Profile of (aS)-PH-797804: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

(aS)-PH-797804 is a potent and highly selective inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to inflammatory cytokines and stress. This guide provides a comparative overview of the kinase selectivity of this compound against other notable p38 MAPK inhibitors, supported by available experimental data.

Executive Summary

This compound demonstrates exceptional selectivity for the α and β isoforms of p38 MAPK.[1] Kinase panel screenings reveal a selectivity ratio of over 500-fold for p38α compared to a wide range of other kinases.[1] This high degree of selectivity minimizes off-target effects, a critical attribute for therapeutic candidates. In comparison to other p38 MAPK inhibitors such as VX-745, SB-203580, and BIRB-796, this compound presents a compelling profile for researchers targeting the p38 MAPK pathway.

Comparative Kinase Selectivity

The following tables summarize the available kinase inhibition data for this compound and selected alternative p38 MAPK inhibitors. It is important to note that the data are compiled from various sources and were not necessarily generated using a single, standardized screening platform. Therefore, direct comparison of absolute IC50 values should be interpreted with caution.

Table 1: Inhibition of p38 MAPK Isoforms

Compoundp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)p38γ (MAPK12) IC50 (nM)p38δ (MAPK13) IC50 (nM)
This compound 26[2]102[2]>200,000>200,000
VX-745 (Neflamapimod)10[3][4]220[3][4]No Inhibition[3]No Inhibition
SB-20358030-50500--
BIRB-796 (Doramapimod)38[5][6]65[5][6]200[5][6]520[5][6]

Table 2: Selectivity Profile Against a Broader Kinase Panel

Due to the lack of a unified, publicly available dataset where all four compounds were screened against the same comprehensive kinase panel, a direct side-by-side comparison with quantitative values for a large number of kinases is not feasible. However, the available data on their broader selectivity are summarized below.

CompoundSummary of Broader Kinase Selectivity
This compound Exhibited exceptionally high specificity with no cross-reactivity observed in large panels of kinase screens (selectivity ratio of >500-fold).[1] IC50 values for the following kinases were determined to be greater than 200 µM: CDK2, ERK2, IKK1, IKK2, IKKi, MAPKAP2, MAPKAP3, MKK7 (>100 µM), MNK, MSK (>164 µM), PRAK, RSK2, and TBK1.[2]
VX-745 (Neflamapimod)Tested against a panel of 317 kinases and showed less than 10 µM activity against 11 kinases: ABL1, BLK, CSF1R, DDR1, FGR, FYN, LCK, LYN, PDGFRB, SRC, and YES.[7]
SB-203580Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα. It has been noted to have off-target effects on kinases such as RIPK2.
BIRB-796 (Doramapimod)Exhibits no significant inhibition on a panel of related kinases.[8] When tested against the SafetyScreen44™ panel at 10 µM, no protein showed >70% inhibition. The highest inhibition was observed for NA+/SITE2/R (65%), 5HT2AH_AGON (60%), and COX-2@CE (55%).[6][9] Also inhibits JNK2α2 and c-Raf-1 with IC50 values of 98 nM and 1.4 µM, respectively.[8]

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a central pathway in the cellular response to external stresses and inflammatory signals. A simplified representation of this pathway is provided below.

p38_MAPK_pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines ASK1 ASK1 Inflammatory Cytokines->ASK1 TAK1 TAK1 Inflammatory Cytokines->TAK1 Cellular Stress Cellular Stress Cellular Stress->ASK1 MEKKs MEKKs Cellular Stress->MEKKs MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 ASK1->MKK6 TAK1->MKK3 TAK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 p38 MAPK p38 MAPK MKK3->p38 MAPK MKK6->p38 MAPK MK2/3 MK2/3 p38 MAPK->MK2/3 MSK1/2 MSK1/2 p38 MAPK->MSK1/2 ATF2 ATF2 p38 MAPK->ATF2 p53 p53 p38 MAPK->p53 Inflammation Inflammation MK2/3->Inflammation MSK1/2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest

Caption: The p38 MAPK signaling pathway.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against a specific kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • DMSO (for compound dilution)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

    • Further dilute the compound solutions in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells without kinase as a negative control (0% kinase activity).

    • Prepare a master mix containing the kinase and its substrate in Kinase Reaction Buffer.

    • Add the kinase/substrate master mix (e.g., 2.5 µL) to each well.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in Kinase Reaction Buffer at a concentration appropriate for the specific kinase (often near its Km value).

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for a luciferase-based luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

References

Head-to-Head Comparison of p38 MAPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The second step of searches has yielded a significant amount of quantitative data, including IC50 values for several key p38 MAPK inhibitors (SB203580, BIRB-796, VX-745, and others) against the different p38 isoforms. I have also found information on their selectivity by looking at their activity against other kinases like JNKs. Furthermore, I was able to find detailed protocols for essential experimental assays, including in vitro kinase assays, cellular assays for TNF-α production, and Western blotting for phospho-p38 MAPK.

However, to create a truly comprehensive and easily comparable guide, I need to consolidate the IC50 and selectivity data into a structured table. While I have data for several inhibitors, a direct head-to-head comparison in a single table is still needed. For the experimental protocols, I have the core steps but will need to refine and present them in a clear, step-by-step format. Additionally, while I have information for the p38 MAPK signaling pathway, I need to translate this into a Graphviz DOT script for visualization. I also need to create a DOT script for a representative experimental workflow.

Therefore, the next steps will focus on organizing the collected data, creating the visualizations, and structuring the final guide. No further search queries are immediately necessary. I will now proceed with processing the gathered information.

For researchers, scientists, and drug development professionals, the p38 mitogen-activated protein kinase (MAPK) pathway represents a critical target for therapeutic intervention in a host of inflammatory diseases and cancers. This guide provides an objective, data-driven comparison of key p38 MAPK inhibitors, focusing on their potency, selectivity, and cellular activity. Detailed experimental protocols and visualizations are included to support your research and development efforts.

The p38 MAPK Signaling Pathway: A Central Regulator of Inflammation

The p38 MAPK signaling cascade is a crucial mediator of cellular responses to external stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1β), UV radiation, and osmotic shock. Activation of this pathway leads to the phosphorylation of a multitude of downstream substrates, including transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory cytokines and other mediators of inflammation. The four main isoforms of p38 MAPK are α, β, γ, and δ, with p38α being the most extensively studied.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Substrates Inflammatory Cytokines Inflammatory Cytokines MKK3 MKK3 Inflammatory Cytokines->MKK3 Environmental Stress Environmental Stress MKK6 MKK6 Environmental Stress->MKK6 p38 p38 MKK3->p38 phosphorylates MKK6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates Other Substrates Other Substrates p38->Other Substrates phosphorylates Inflammatory Response Inflammatory Response MK2->Inflammatory Response Gene Transcription Gene Transcription ATF2->Gene Transcription

Caption: The p38 MAPK signaling cascade.

Comparative Analysis of p38 MAPK Inhibitors

The development of small molecule inhibitors targeting p38 MAPK has been a major focus of drug discovery. Below is a comparison of some of the most well-characterized inhibitors, detailing their potency against the different p38 isoforms.

Inhibitorp38α (IC50)p38β (IC50)p38γ (IC50)p38δ (IC50)Reference
SB203580 50 nM500 nM--[1][2][3]
SB202190 50 nM100 nM--
BIRB-796 (Doramapimod) 38 nM65 nM200 nM520 nM[4][5][6][7]
VX-745 (Neflamapimod) 10 nM220 nMNo Inhibition-[8][9][10]
Pamapimod (R-1503) 14 nM480 nMNo ActivityNo Activity[11]
SB239063 44 nM44 nMNo ActivityNo Activity[10]
PH-797804 26 nM~104 nM--[10]
SD0006 16 nM677 nM--[11]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.

Selectivity Profiles

An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of p38 MAPK inhibitors is often assessed through kinome-wide screening.

InhibitorKey Off-Target Kinases (Inhibition < 1 µM)Reference
SB203580 JNK2, JNK3, CK1δ, CK1ε, RIPK2, GAK, BRAF, CIT, DMPK, NLK, STK36, TNIK[12]
BIRB-796 (Doramapimod) JNK1, JNK2, JNK3, c-RAF, B-Raf, Fyn, Lck, KIT, VEGFR2 (FLT1), TIE1, TIE2, DDR1/2, EPHA3/7/8, EPHB2, FRK, MAP4K4, MRCKβ, PTK2β, RET, SLK, STK10, TNIK, TRKB/C, ZAK[4][12]
VX-745 (Neflamapimod) ABL1, ABL2, SRC, PDGFRβ[12][13]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are detailed protocols for key assays used to characterize p38 MAPK inhibitors.

In Vitro Kinase Assay (Non-Radioactive)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.

Materials:

  • Recombinant active p38α MAPK

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., recombinant ATF2)

  • ATP

  • Test inhibitor

  • 96-well plate

  • SDS-PAGE and Western blot reagents

  • Primary antibody against phospho-ATF2 (Thr71)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant active p38α MAPK, and the test inhibitor at various concentrations. Include a vehicle control (DMSO).

  • Pre-incubation: Gently mix and pre-incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add a mixture of the substrate (e.g., ATF2) and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Boil the samples and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody against phospho-ATF2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[14][15]

LPS-Induced TNF-α Production Assay in THP-1 Cells

This cellular assay assesses the functional consequence of p38 MAPK inhibition by measuring the suppression of pro-inflammatory cytokine production.[16][17][18][19][20]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Test inhibitor

  • 96-well cell culture plate

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 cells in RPMI-1640 medium.

    • To differentiate into macrophage-like cells, treat THP-1 cells with PMA (e.g., 20 ng/mL) for 48 hours. Wash and incubate in fresh medium for another 24 hours before the experiment.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce TNF-α production.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control and determine the IC50 value from the dose-response curve.

Western Blot for Phospho-p38 MAPK

This assay is used to detect the activated (phosphorylated) form of p38 MAPK in cell lysates, confirming the intracellular activity of an inhibitor.[21][22][23][24]

Materials:

  • Relevant cell line (e.g., HeLa, THP-1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Stimulant (e.g., anisomycin, UV)

  • Test inhibitor

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat the cells with the test inhibitor or vehicle for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., anisomycin) for 20-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

Experimental Workflow and Logic

The preclinical evaluation of a p38 MAPK inhibitor typically follows a structured workflow to assess its potency, selectivity, and cellular efficacy.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_evaluation Evaluation In_Vitro_Kinase_Assay In Vitro Kinase Assay (Potency - IC50) Phospho_p38_WB Phospho-p38 Western Blot (Target Engagement) In_Vitro_Kinase_Assay->Phospho_p38_WB Kinome_Scan Kinome Scan (Selectivity Profile) Kinome_Scan->Phospho_p38_WB Cytokine_Production_Assay Cytokine Production Assay (Functional Outcome) Phospho_p38_WB->Cytokine_Production_Assay Lead_Candidate Lead Candidate Selection Cytokine_Production_Assay->Lead_Candidate

Caption: Preclinical workflow for p38 MAPK inhibitor evaluation.

This guide provides a foundational comparison of key p38 MAPK inhibitors. For the most accurate and relevant data for your specific research, it is recommended to perform head-to-head comparisons in your own experimental systems.

References

A Comparative Guide to the Potency of (aS)-PH-797804 and Other Pyridinone Inhibitors of p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of (aS)-PH-797804, a notable pyridinone inhibitor of p38 mitogen-activated protein (MAP) kinase, with other relevant inhibitors. The data presented is supported by experimental findings to assist researchers in making informed decisions for their studies.

Introduction to p38 MAP Kinase and Pyridinone Inhibitors

The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Consequently, they are a significant therapeutic target for a range of inflammatory diseases. Pyridinone-based compounds have emerged as a promising class of p38 MAP kinase inhibitors, with this compound being a well-characterized example.

Potency Comparison of p38 MAP Kinase Inhibitors

The potency of an inhibitor is a critical measure of its effectiveness. This is commonly quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following tables summarize the in vitro potency of this compound and other selected p38 MAP kinase inhibitors.

InhibitorClassp38α IC50 (nM)p38β IC50 (nM)p38α Ki (nM)Notes
This compound N-phenyl Pyridinone26[1]1025.8[2]Selective for p38α over p38β.
SB 202190 Pyridinylimidazole50[1]100[1]-A widely used reference compound.
Doramapimod (BIRB 796) Diaryl urea38[1]65[1]0.1Also inhibits p38γ (IC50 = 200 nM) and p38δ (IC50 = 520 nM).[1]
SCIO-469 Pyridinylimidazole9~90-Approximately 10-fold selectivity for p38α over p38β.
VX-702 ----Stated to have 14-fold higher potency against p38α versus p38β.[1]
SB 239063 -44[1]--Selective for p38α/β isoforms.[1]
Ralimetinib (LY2228820) -7[1]--Potent p38 MAPK inhibitor.[1]

Note: IC50 and Ki values can vary between different assay conditions.

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of p38 MAP kinase inhibitors.

In Vitro p38α Kinase Assay for IC50 Determination

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α MAP kinase.

Materials and Reagents:

  • Recombinant active human p38α MAP kinase

  • Biotinylated substrate peptide (e.g., ATF2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted compounds to the wells of the microplate.

  • Enzyme Addition: Add the recombinant p38α kinase to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves converting the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the signaling pathway and experimental procedures can aid in understanding the mechanism of action and the methods used for inhibitor evaluation.

p38_MAPK_Signaling_Pathway Stress Environmental Stress/ Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates Substrates Downstream Substrates p38->Substrates ATF2 ATF2 Substrates->ATF2 MAPKAPK2 MAPKAPK2 Substrates->MAPKAPK2 Inflammation Inflammation, Apoptosis, Cell Cycle Regulation ATF2->Inflammation MAPKAPK2->Inflammation Inhibitor This compound & other Pyridinone Inhibitors Inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

IC50_Determination_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add p38 Kinase Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate (ATF2) and ATP Add_Enzyme->Add_Substrate_ATP Incubate Incubate at 30°C Add_Substrate_ATP->Incubate Detect Detect Kinase Activity (e.g., Luminescence) Incubate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Experimental workflow for IC50 determination of p38 inhibitors.

References

A Comparative Analysis of the p38 MAPK Inhibitor (aS)-PH-797804: Cross-Reactivity and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

(aS)-PH-797804 is a potent and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. This comparison guide provides a detailed analysis of its cross-reactivity profile against other kinases and compares its performance with alternative p38 MAPK inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates exceptional selectivity for the p38α MAPK isoform. Cross-reactivity studies have shown a selectivity ratio of over 500-fold against a large panel of kinases, indicating minimal off-target effects. When compared to other well-known p38 MAPK inhibitors such as Doramapimod (BIRB 796) and Adezmapimod (SB203580), this compound exhibits a more favorable selectivity profile, with fewer significant off-target interactions. This high selectivity, combined with its potent inhibition of p38α, makes this compound a valuable tool for studying the specific roles of the p38 MAPK pathway and a promising candidate for therapeutic development in inflammatory diseases.

Comparison of Inhibitory Activity and Selectivity

The following tables summarize the inhibitory activity and cross-reactivity of this compound and two alternative p38 MAPK inhibitors, Doramapimod (BIRB 796) and Adezmapimod (SB203580). The data is compiled from various sources and presented for comparative purposes. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity against p38 MAPK Isoforms

Compoundp38α (IC50/Ki)p38β (IC50)p38γ (IC50)p38δ (IC50)
This compound 26 nM102 nMNot reportedNot reported
Doramapimod (BIRB 796) 38 nM65 nM200 nM520 nM
Adezmapimod (SB203580) 50 nM500 nMNot reportedNot reported

Table 2: Cross-Reactivity Against Other Kinases

CompoundOff-Target Kinases with Significant Inhibition (IC50 < 1 µM)
This compound No significant cross-reactivity observed in large kinase panel screens. IC50 > 200 µM for CDK2, ERK2, IKK1, IKK2, IKKi, MAPKAP2, MAPKAP3, MKK7 (>100 μM), MNK, MSK (>164 μM), PRAK, RSK2, and TBK1.
Doramapimod (BIRB 796) BLK, CDK5, CDK8, DDR1, DDR2, EPHA3, EPHA7, EPHA8, EPHB2, FLT1, FRK, JNK1, JNK2, JNK3, KIT, MAP4K4, MRCKβ, NTRK1, PTK2β, RET, SLK, STK10, TIE1, TIE2, TNIK, TRKB, TRKC, and ZAK[1].
Adezmapimod (SB203580) BRAF, CIT, CK1δ, CK1ε, DMPK, GAK, JNK2, JNK3, NLK, RIPK2, STK36, and TNIK[1].

Experimental Protocols

In Vitro Kinase Selectivity Profiling (Generic Protocol)

This protocol outlines a general procedure for assessing the selectivity of a test compound against a panel of protein kinases using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

Materials:

  • Test compound (e.g., this compound)

  • Panel of purified, active protein kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Multi-well assay plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A typical starting concentration might be 10 µM. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the specific kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), during which the kinase phosphorylates its substrate, converting ATP to ADP.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control. Determine the IC50 value for any kinase that shows significant inhibition.

Signaling Pathway and Experimental Workflow Visualization

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. It is typically activated by upstream kinases MKK3 and MKK6, which are themselves activated by a variety of MAP3Ks in response to signals such as cytokines (e.g., TNF-α, IL-1β) and cellular stress. Once activated, p38 MAPK phosphorylates a range of downstream targets, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, CREB), leading to the production of pro-inflammatory cytokines and other inflammatory mediators. This compound selectively inhibits the p38α isoform, thereby blocking this inflammatory cascade.

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_response Cellular Response Cytokines Cytokines (TNF-α, IL-1β) MAP3K TAK1, ASK1, MEKKs Cytokines->MAP3K Stress Cellular Stress Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38_alpha p38α MAPK MKK3_6->p38_alpha Kinases Kinases (MAPKAPK-2) p38_alpha->Kinases TFs Transcription Factors (ATF2, CREB) p38_alpha->TFs Inhibitor This compound Inhibitor->p38_alpha Inflammation Inflammation (Cytokine Production) Kinases->Inflammation TFs->Inflammation Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound Test Compound (this compound) Plate Assay Plate Setup (384-well) Compound->Plate Kinase_Panel Kinase Panel (>100 Kinases) Kinase_Panel->Plate Reagents Assay Reagents (ATP, Substrates) Reagents->Plate Incubation Kinase Reaction Incubation Plate->Incubation Detection Luminescence Detection Incubation->Detection Raw_Data Raw Luminescence Data Detection->Raw_Data Inhibition Calculate % Inhibition Raw_Data->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Selectivity_Profile Selectivity Profile IC50->Selectivity_Profile

References

A Comparative Guide to the In Vivo Efficacy of (aS)-PH-797804 and Other p38 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the p38 mitogen-activated protein kinase (MAPK) inhibitor (aS)-PH-797804 with other notable p38 inhibitors. The information is compiled from various preclinical studies, and supporting experimental data is presented to aid in the evaluation of these compounds for further research and development in inflammatory and pain-related disorders.

Introduction to p38 MAPK Inhibition

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. It is activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAPK has emerged as a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis, and for the management of chronic pain. This guide focuses on the in vivo performance of this compound in comparison to other well-documented p38 inhibitors.

Data Presentation: In Vivo Efficacy of p38 Inhibitors

The following tables summarize the in vivo efficacy data for this compound and other selected p38 inhibitors across various animal models of inflammation and pain. It is important to note that the data are compiled from different studies and direct cross-comparison should be made with caution due to variations in experimental design.

Table 1: In Vivo Efficacy of this compound

Animal ModelSpeciesDosing RegimenKey Findings
Streptococcal cell wall-induced arthritisRat0.07 mg/kg (ED50)Significantly reduced joint inflammation and bone loss.
Collagen-induced arthritis (CIA)MouseNot specifiedDemonstrated robust anti-inflammatory activity.
Lipopolysaccharide (LPS)-induced endotoxemiaRat, Cynomolgus Monkey0.07 mg/kg (ED50, rat), 0.095 mg/kg (ED50, monkey)Effectively inhibited acute inflammatory responses.

Table 2: In Vivo Efficacy of Other p38 Inhibitors

InhibitorAnimal ModelSpeciesDosing RegimenKey Findings
SB203580 Adjuvant-Induced ArthritisRatNot specifiedDisplayed anti-arthritic activity.[1]
Endotoxin-induced TNFα productionMouse/RatNot specifiedSuppressed plasma TNFα levels in a dose-dependent manner.[2]
Collagen-Induced ArthritisMouse30 mg/kgRequired a 10-fold higher dose than another p38 inhibitor (Org 48762-0) for similar inhibition of LPS-induced TNFα production.[3]
VX-745 Adjuvant-Induced ArthritisRat5 mg/kg (ED50)Effective against arthritis with 93% inhibition of bone resorption and 56% inhibition of inflammation.[4]
Collagen-Induced ArthritisMouse2.5, 5, 10 mg/kg (p.o., b.i.d.)Showed 27%, 31%, and 44% improvement in inflammatory scores, respectively.[4][5]
Carrageenan-induced hyperalgesiaRat3, 10, 30 mg/kg (p.o.)Significantly increased paw withdrawal time in a dose-related manner.
FR167653 Carrageenan-induced paw edemaMouseNot specifiedInhibited paw edema and suppressed TNF-α and prostaglandin E2 levels.[5]
Collagen-Induced ArthritisRat32 mg/kg/day (s.c.)Prevented the onset and suppressed the progression of arthritis.[6]
Skepinone Formalin-induced inflammatory painMouseIntrathecal injectionPrevented inflammatory pain in male but not female mice.[7]
Chronic constriction injury (neuropathic pain)MouseIntrathecal injectionReduced mechanical allodynia in male mice.[7]
Chronic constriction injury (neuropathic pain)MouseIntraperitoneal administrationInhibited mechanical allodynia in both sexes.[7]
Adezmapimod ddC-induced neuropathic painMouseIntraperitoneal administrationSuppressed mechanical allodynia in both male and female mice.

Experimental Protocols

Detailed methodologies for the key in vivo models cited in this guide are provided below.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing immunological and pathological similarities with the human disease.[3][8][9][10]

  • Animals: DBA/1 mice are highly susceptible and commonly used.[3] Mice should be 7-8 weeks old.[8]

  • Induction:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).[3][8]

    • Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[8]

  • Disease Assessment: The onset of arthritis typically occurs between days 28 and 35.[8] Disease severity is monitored by scoring paw swelling, erythema, and joint rigidity. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Drug Administration: Test compounds are typically administered daily via oral gavage or other appropriate routes, starting either prophylactically (before disease onset) or therapeutically (after disease onset).

Carrageenan-Induced Paw Edema Model

This is an acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.[6][11][12][13]

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.[6][11]

  • Edema Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after induction.[11] The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the vehicle-treated control group.

  • Drug Administration: Test compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[13]

Spinal Nerve Ligation (SNL) Model for Neuropathic Pain

The SNL model is a widely used surgical model to induce neuropathic pain that mimics many features of this condition in humans.

  • Animals: Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Under anesthesia, a dorsal midline incision is made to expose the paravertebral muscles at the L4-S2 levels.

    • The L6 transverse process is removed to expose the L4 and L5 spinal nerves.

    • The L5 and L6 spinal nerves are tightly ligated with a silk suture.

  • Behavioral Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and at various time points after surgery.

  • Drug Administration: Test compounds are administered via appropriate routes (e.g., oral, intraperitoneal, intrathecal) to assess their ability to reverse the established mechanical allodynia.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade plays a central role in the inflammatory response. Upon activation by various extracellular stimuli, a phosphorylation cascade is initiated, leading to the activation of downstream targets that regulate the expression of pro-inflammatory cytokines and enzymes.

p38_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibition Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MKK3/6 MKK3/6 Receptor->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylation MK2 MK2 p38 MAPK->MK2 Phosphorylation Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Phosphorylation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Pro-inflammatory Cytokines (TNF-α, IL-1β) mRNA stability Transcription Factors->Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene expression p38 Inhibitors p38 Inhibitors p38 Inhibitors->p38 MAPK

Caption: The p38 MAPK signaling cascade and the point of intervention by p38 inhibitors.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of p38 inhibitors in preclinical models of inflammation or pain.

experimental_workflow Model Induction Model Induction Baseline Measurement Baseline Measurement Model Induction->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Post-treatment Measurement Post-treatment Measurement Drug Administration->Post-treatment Measurement Data Analysis Data Analysis Post-treatment Measurement->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: A generalized workflow for in vivo testing of p38 inhibitors.

References

Unraveling the Stereoselective Inhibition of p38 MAPK: A Comparative Guide to (aS)-PH-797804 and its (aR)-Atropisomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential effects of the atropisomeric pair, (aS)-PH-797804 and (aR)-PH-797804. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.

PH-797804 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress. Due to restricted rotation around a C-N bond, PH-797804 exists as a pair of stable atropisomers, designated as (aS) and (aR). Extensive research has revealed a significant difference in the biological activity of these two isomers, with the (aS) form being the significantly more active compound.

Data Presentation: Quantitative Comparison of Atropisomers

The following table summarizes the inhibitory activities of this compound and its (aR)-atropisomer across various key assays.

AtropisomerTarget/AssayIC50 (nM)Potency Fold Difference ((aS) vs (aR))
This compound p38α MAPK26[1][2]>100-fold more potent[2][3]
(aR)-PH-797804p38α MAPK>2600
This compound p38β MAPK102[1][2]Not Reported
(aR)-PH-797804p38β MAPKNot Reported
This compound LPS-induced TNF-α production (Human Whole Blood)5.9[4]Not Reported
(aR)-PH-797804LPS-induced TNF-α production (Human Whole Blood)Not Reported

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to differentiating these atropisomers, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory Cytokines (TNF-α, IL-1β)->MAPKKK Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock)->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Cytokine_Production Inflammatory Cytokine Production (TNF-α, IL-6) MAPKAPK2->Cytokine_Production Transcription_Factors->Cytokine_Production This compound This compound This compound->p38 Potent Inhibition (aR)-PH-797804 (aR)-PH-797804 (aR)-PH-797804->p38 Weak Inhibition

Caption: p38 MAPK Signaling Pathway and Inhibition by PH-797804 Atropisomers.

experimental_workflow cluster_preparation Compound Preparation cluster_assays In Vitro & Ex Vivo Assays cluster_analysis Data Analysis start Start: Obtain (aS)- and (aR)-PH-797804 dissolve Dissolve in DMSO to create stock solutions start->dissolve serial_dilute Prepare serial dilutions for dose-response curves dissolve->serial_dilute kinase_assay p38α Kinase Assay serial_dilute->kinase_assay whole_blood_assay Human Whole Blood Assay serial_dilute->whole_blood_assay measure_activity Measure kinase activity or TNF-α concentration kinase_assay->measure_activity whole_blood_assay->measure_activity plot_curves Plot dose-response curves measure_activity->plot_curves calculate_ic50 Calculate IC50 values plot_curves->calculate_ic50 compare Compare potency and efficacy of atropisomers calculate_ic50->compare

Caption: Experimental Workflow for Comparing (aS)- and (aR)-PH-797804 Activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

p38α MAPK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., ATF2)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound and (aR)-PH-797804

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and (aR)-PH-797804 in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Diluted compound or DMSO (vehicle control)

    • Recombinant p38α MAPK enzyme

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP to each well. The final ATP concentration should be at or near its Km for p38α.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Human Whole Blood Assay for TNF-α Inhibition

This ex vivo assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

  • Freshly drawn human whole blood from healthy donors (using an anticoagulant such as heparin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and (aR)-PH-797804

  • DMSO

  • RPMI 1640 medium

  • 96-well cell culture plates

  • CO₂ incubator

  • Centrifuge

  • Human TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and (aR)-PH-797804 in DMSO.

  • Blood Dilution: Dilute the fresh whole blood 1:1 with RPMI 1640 medium.

  • Assay Setup: In a 96-well plate, add the diluted blood. Then, add the diluted compounds or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow for compound uptake.

  • Stimulation: Add LPS to each well to a final concentration of 1 ng/mL to stimulate TNF-α production. Include unstimulated control wells (with DMSO but no LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

  • TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the TNF-α standards provided in the ELISA kit. Determine the TNF-α concentration in each sample from the standard curve. Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

References

Safety Operating Guide

Proper Disposal of (aS)-PH-797804: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat (aS)-PH-797804 as a halogenated organic hazardous waste. All disposal procedures must comply with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal method.

This compound , a selective p38 MAP kinase inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.

Waste Identification and Segregation

This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms in its structure.[1] Therefore, it must be segregated into the halogenated organic waste stream.[1] Do not mix with non-halogenated organic wastes, as this will necessitate the entire mixture be treated as the more hazardous halogenated waste, potentially increasing disposal costs.[2]

Recommended Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] The most common ultimate disposal technique for halogenated organic compounds is high-temperature incineration.[4]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a laboratory coat, safety goggles with side-shields, and chemical-resistant gloves.[3]

  • Waste Collection:

    • Collect waste this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, properly labeled, and sealed container.

    • The container must be made of a compatible material and have a tightly fitting cap.

    • The label should clearly indicate "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "(aS)-3-[3-Bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl]-N,4-dimethylbenzamide."

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from ignition sources and incompatible materials, pending collection by your institution's EHS or a licensed waste disposal contractor.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's established hazardous waste management program.

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[3] For solid spills, carefully sweep the material to avoid generating dust.

  • Cleanup:

    • Collect the absorbed material and contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

    • All materials used for cleanup must be disposed of as halogenated organic hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Quantitative Disposal Parameters

The following table provides general quantitative parameters relevant to the disposal of halogenated organic compounds. Note: These are typical values and must be confirmed with your local EHS and waste disposal vendor, as regulations can vary significantly.

ParameterGuideline ValueRegulation/Guideline Source
Waste Classification Halogenated Organic WasteInstitutional and Local Regulations
Recommended Disposal Method High-Temperature IncinerationGeneral practice for halogenated organics
Typical Incineration Temp. ~1200 K (927 °C)To prevent formation of toxic byproducts like dioxins and furans.[4]
Drain Disposal Strictly Prohibited EPA and local regulations for hazardous chemicals.
Empty Container Disposal Triple-rinse with a suitable solvent; dispose of rinsate as hazardous waste. Puncture or deface the container before disposal in regular waste, if permitted by local regulations.Resource Conservation and Recovery Act (RCRA) guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Interim Storage & Disposal A Generate this compound Waste (solid, solution, or contaminated material) B Characterize as Halogenated Organic Waste A->B C Segregate from Non-Halogenated and other waste streams B->C D Collect in a labeled, sealed, compatible container C->D E Store in a designated, cool, well-ventilated area D->E F Contact Institutional EHS for pickup E->F G Final Disposal via Licensed Chemical Waste Vendor (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

This document is intended as a guide and does not replace the need for professional judgment and adherence to all applicable safety regulations and institutional policies. Always consult the Safety Data Sheet (SDS) for this compound and your institution's EHS department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(aS)-PH-797804
Reactant of Route 2
Reactant of Route 2
(aS)-PH-797804

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.